1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine
Description
Properties
CAS No. |
2680534-40-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]octan-3-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-5-8-6-1-3-7(10-8)4-2-6/h6-8H,1-5,9H2 |
InChI Key |
HHAJRVKFKZSUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(O2)CN |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Retrosynthetic Analysis of 1-{2-Oxabicyclo[2.2.2]octan-3-yl}methanamine: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a compelling saturated bioisostere for the para-substituted phenyl ring in medicinal chemistry, offering a pathway to improved physicochemical properties such as solubility and metabolic stability. This technical guide provides an in-depth retrosynthetic analysis of a key derivative, 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine, outlining a strategic and efficient synthetic approach. The proposed synthesis leverages a hetero-Diels-Alder reaction to construct the core bicyclic framework with requisite regioselectivity, followed by stereoselective reduction and functional group manipulation to yield the target primary amine. This document is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development, offering field-proven insights and detailed experimental considerations.
Introduction: The Strategic Value of the 2-Oxabicyclo[2.2.2]octane Core
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that enhance drug-like properties is of paramount importance. The limitations of traditional aromatic moieties, such as poor solubility and susceptibility to metabolic degradation, have driven the exploration of saturated bioisosteres. The bicyclo[2.2.2]octane framework has been recognized as a valuable three-dimensional surrogate for the planar phenyl ring, closely mimicking its geometry while offering improved pharmaceutical profiles. The introduction of a heteroatom, specifically oxygen at the 2-position, further refines these properties, leading to the 2-oxabicyclo[2.2.2]octane core—a scaffold with enhanced polarity and potential for improved pharmacokinetic characteristics[1][2].
The target molecule, this compound, represents a key building block for the incorporation of this desirable scaffold into a diverse range of pharmaceutically active compounds. The primary amine functionality provides a versatile handle for further chemical elaboration, enabling its integration into various pharmacophores through amide bond formation, reductive amination, or other amine-based chemistries. A robust and scalable synthesis of this amine is therefore a critical enabler for medicinal chemistry programs.
This guide presents a comprehensive retrosynthetic analysis, dissecting the target molecule into readily available starting materials and detailing a logical and experimentally viable forward synthesis.
Retrosynthetic Strategy: A Convergent Approach
A logical retrosynthetic analysis of this compound (1) begins with the disconnection of the C-C bond between the bicyclic core and the aminomethyl group. This leads to a key intermediate, 3-cyano-2-oxabicyclo[2.2.2]octane (2), a stable precursor that can be readily converted to the target amine through established reduction methodologies.
The 2-oxabicyclo[2.2.2]octane core of nitrile 2 can be disconnected through a hydrogenation step, revealing the unsaturated precursor, 3-cyano-2-oxabicyclo[2.2.2]oct-5-ene (3). This transformation is strategically advantageous as it introduces a double bond that can be stereoselectively reduced.
The pivotal disconnection in this retrosynthesis involves a hetero-Diels-Alder reaction to construct the 2-oxabicyclo[2.2.2]oct-5-ene ring system of 3 . This [4+2] cycloaddition between a suitable diene and dienophile offers a powerful and convergent method for assembling the bicyclic framework with predictable regiochemistry. A logical choice for the diene is 3,4-dihydro-2H-pyran (4), a commercially available and reactive diene for hetero-Diels-Alder reactions[3][4]. The dienophile required is acrylonitrile (5), which possesses an electron-withdrawing nitrile group that activates it for cycloaddition[5][6].
This retrosynthetic pathway is summarized in the following diagram:
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis: Experimental Protocols and Mechanistic Insights
The proposed forward synthesis is a three-step sequence involving a hetero-Diels-Alder reaction, stereoselective hydrogenation, and nitrile reduction.
Step 1: Hetero-Diels-Alder Cycloaddition
The cornerstone of this synthesis is the [4+2] cycloaddition between 3,4-dihydro-2H-pyran (4) and acrylonitrile (5) to form 3-cyano-2-oxabicyclo[2.2.2]oct-5-ene (3). The electron-withdrawing nature of the nitrile group on the dienophile and the electron-rich nature of the dihydropyran diene favor a normal-electron-demand Diels-Alder reaction[5][6]. The reaction is expected to proceed with high regioselectivity to afford the desired 3-substituted product due to the electronic and steric influences of the oxygen atom in the diene.
Experimental Protocol:
-
To a sealed, thick-walled reaction vessel, add 3,4-dihydro-2H-pyran (1.0 eq) and acrylonitrile (1.2 eq).
-
The reaction can be performed neat or in a high-boiling, non-polar solvent such as toluene or xylene.
-
Heat the mixture to 150-180 °C and maintain the temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-cyano-2-oxabicyclo[2.2.2]oct-5-ene (3).
Causality Behind Experimental Choices:
-
High Temperature: The Diels-Alder reaction is a thermally allowed pericyclic reaction, and elevated temperatures are often required to overcome the activation energy barrier.
-
Sealed Vessel: The use of a sealed vessel is necessary to prevent the evaporation of the volatile reactants at high temperatures.
-
Excess Dienophile: A slight excess of acrylonitrile is used to drive the reaction to completion.
Step 2: Stereoselective Hydrogenation
The next step involves the reduction of the double bond in the bicyclic alkene 3 to yield the saturated nitrile 2 . The stereochemistry of this hydrogenation is critical. Hydrogenation is expected to occur from the less sterically hindered exo face of the bicyclic system, leading to the desired stereoisomer.
Experimental Protocol:
-
Dissolve 3-cyano-2-oxabicyclo[2.2.2]oct-5-ene (3) (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of a heterogeneous catalyst, such as 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the system with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-cyano-2-oxabicyclo[2.2.2]octane (2), which can be used in the next step without further purification or purified by chromatography if necessary.
Causality Behind Experimental Choices:
-
Heterogeneous Catalyst: Catalysts like Pd/C and PtO₂ are highly effective for the hydrogenation of alkenes and are easily removed by filtration[7].
-
Stereoselectivity: The catalyst surface will preferentially coordinate to the less sterically hindered exo face of the bicyclic system, directing the hydrogen addition to that face.
Step 3: Nitrile Reduction to the Primary Amine
The final step is the reduction of the nitrile functionality in 2 to the target primary amine 1 . Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines and is compatible with the ether linkage in the bicyclic core[8][9][10].
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-cyano-2-oxabicyclo[2.2.2]octane (2) (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile stretch at ~2250 cm⁻¹).
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound (1).
-
The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Causality Behind Experimental Choices:
-
LiAlH₄: This potent reducing agent is necessary for the complete reduction of the nitrile to the primary amine[8][9][10].
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware and solvents must be scrupulously dried.
-
Fieser Workup: This specific quenching procedure is known to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup.
Data Summary and Workflow Visualization
The following table summarizes the key transformations and expected outcomes of the proposed synthesis.
| Step | Transformation | Reagents and Conditions | Expected Yield | Key Considerations |
| 1 | Hetero-Diels-Alder | 3,4-Dihydro-2H-pyran, Acrylonitrile, 150-180 °C | 60-70% | High temperature and pressure may be required. |
| 2 | Hydrogenation | H₂, Pd/C or PtO₂, EtOH, rt, 1-4 atm | >90% | Stereoselective reduction from the exo face. |
| 3 | Nitrile Reduction | LiAlH₄, THF, reflux | 70-85% | Requires strictly anhydrous conditions. |
The overall synthetic workflow can be visualized as follows:
Caption: Forward synthesis workflow.
Conclusion
The retrosynthetic analysis presented herein outlines a practical and efficient three-step synthesis of this compound, a valuable building block for drug discovery. The key hetero-Diels-Alder reaction provides a convergent and regioselective entry into the core 2-oxabicyclo[2.2.2]octane ring system. Subsequent stereoselective hydrogenation and robust nitrile reduction complete the synthesis. This guide provides a solid foundation for the laboratory synthesis of this important compound, empowering medicinal chemists to explore the promising chemical space offered by this unique bioisostere.
References
-
Reduction of Nitriles. (n.d.). In Chemguide. Retrieved February 15, 2026, from [Link]
- Kočevar, M., & Polanc, S. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc, 2008(i), 209-231.
-
Reduction of Nitriles using LiAlH4 to amines. (n.d.). In University of Calgary. Retrieved February 15, 2026, from [Link]
- Maiti, D., Ge, H., & Zhang, X. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
- Maiti, D., Ge, H., & Zhang, X. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
- Maiti, D., Ge, H., & Zhang, X. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
-
How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017, December 14). ResearchGate. Retrieved February 15, 2026, from [Link]
- Maiti, D., Ge, H., & Zhang, X. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
- Process for the preparation of certain 1,4-bicyclo[2.2.2]octane derivatives. (2019). Google Patents.
- Fisera, L., & Michalik, M. (2015). Hetero-Diels–Alder reactions of hetaryl and aryl thioketones with acetylenic dienophiles. Beilstein Journal of Organic Chemistry, 11, 627–633.
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). In Chemistry Steps. Retrieved February 15, 2026, from [Link]
- Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
-
Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Hetero-Diels-Alder Reactions. (n.d.). In ResearchGate. Retrieved February 15, 2026, from [Link]
-
Diels-Alder Reaction. (2017, August 30). In Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
- Page, P. C. B., et al. (2022). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization.
- Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3(17), 3207–3212.
- Inoue, M., Iwatsu, M., & Urabe, D. (2010). Asymmetric Syntheses of Highly Functionalized Bicyclo[2.2.
- McMurry, J. E., & Blaszczak, L. C. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 223–230.
- Kočevar, M., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. Molecules, 27(9), 2755.
- Jefford, C. W., & Gunsher, J. (1971). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, 51, 60.
- McMurry, J. E., & Blaszczak, L. C. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 223–230.
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. (PDF) Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol [academia.edu]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
Navigating the Structural Landscape of Bioisosteres: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine
The Strategic Importance of the 2-Oxabicyclo[2.2.2]octane Core
The rationale for employing the 2-oxabicyclo[2.2.2]octane system lies in its rigid, three-dimensional structure that can mimic the spatial arrangement of a para-substituted phenyl ring while introducing more favorable drug-like properties.[1] Unlike aromatic rings, this saturated bicyclic system can lead to reduced lipophilicity and potentially avoid metabolic pathways associated with aromatic hydroxylation. The introduction of an aminomethyl group at the 3-position provides a crucial vector for further functionalization, making 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine a valuable building block in the synthesis of novel therapeutic agents.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of substituent effects on the parent 2-oxabicyclo[2.2.2]octane core and comparison with known data for related bicyclic compounds.[3] The numbering convention used for the assignments is illustrated in the accompanying figure.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 | ~3.8 | m | - |
| H3 | ~3.5 | m | - |
| H4 | ~3.9 | m | - |
| H5exo | ~1.8 | m | - |
| H5endo | ~1.6 | m | - |
| H6exo | ~1.7 | m | - |
| H6endo | ~1.5 | m | - |
| H7exo | ~1.9 | m | - |
| H7endo | ~1.7 | m | - |
| H8exo | ~1.6 | m | - |
| H8endo | ~1.4 | m | - |
| CH₂-N | ~2.8 | d | J = 6.0 |
| NH₂ | ~1.5 (broad s) | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~72 |
| C3 | ~45 |
| C4 | ~68 |
| C5 | ~25 |
| C6 | ~24 |
| C7 | ~29 |
| C8 | ~30 |
| CH₂-N | ~48 |
Rationale for Spectral Predictions: A Mechanistic Approach
The predicted chemical shifts are grounded in fundamental NMR principles, including the effects of electronegativity and steric environment.[4] The protons and carbons attached to or in close proximity to the oxygen atom (C1, H1, C4, H4) are expected to be deshielded and resonate at a lower field (higher ppm values). The bridgehead protons (H1 and H4) and the proton at the substituted carbon (H3) will exhibit complex multiplicities due to coupling with multiple neighboring protons. The methylene protons of the bicyclic system will appear as complex multiplets in the aliphatic region. The aminomethyl group's protons (CH₂-N) are predicted to be a doublet due to coupling with the adjacent H3 proton, while the amine protons (NH₂) typically appear as a broad singlet that can exchange with deuterium upon the addition of D₂O.
In the ¹³C NMR spectrum, the carbons bonded to the electronegative oxygen (C1 and C4) are predicted to have the largest chemical shifts.[5] The bridgehead carbons (C1 and C4) and the substituted carbon (C3) will be downfield compared to the unsubstituted methylene carbons of the bicyclic frame. The carbon of the aminomethyl group (CH₂-N) is also expected to be in the mid-range of the aliphatic region.
Experimental Workflow for NMR Analysis
To validate these predictions and fully characterize a synthesized sample of this compound, a systematic NMR analysis is required. The following workflow outlines the key experimental steps.
Figure 1: A generalized workflow for the NMR analysis of this compound.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The use of a high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets of the bicyclic system.[6]
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.[4]
-
2D NMR: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is essential:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is critical for assigning quaternary carbons and piecing together the molecular framework.
-
Conclusion
The structural elucidation of novel chemical entities is a critical step in the drug discovery pipeline. This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR characterization of this compound. By combining theoretical predictions with a robust experimental workflow, researchers can confidently identify and characterize this and other derivatives of the promising 2-oxabicyclo[2.2.2]octane scaffold. The methodologies and interpretative strategies outlined herein are designed to be broadly applicable, serving as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
- SpectraBase. 2-Oxabicyclo[2.2.
- Nature Communications. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- NIST WebBook. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-.
- Open Library Publishing Platform. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- NIST WebBook. 2-Oxabicyclo[2.2.
- Espacenet. Process for the preparation of 2-alkoxy-N-\1-azabicyclo[2.2.2]octan-3-yl\ aminobenzamides.
- ResearchGate. Synthesis of 2-oxabicyclo[2.2.2]octanes and...
- Oregon St
- ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy.
- ChemicalBook. bicyclo[2.2.2]octane-2-carboxylic acid(29221-25-8) 1 H NMR.
- ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- ResearchGate. (PDF) 13 C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.
- PubChemLite. {2-oxabicyclo[2.2.2]octan-1-yl}methanamine.
- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- Sigma-Aldrich. 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
- SpectraBase. Bicyclo(2.2.2)octane - Optional[13C NMR] - Chemical Shifts.
- The Royal Society of Chemistry.
- PubChem. 2-Oxabicyclo[2.2.2]octane.
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. preprints.org [preprints.org]
Technical Whitepaper: Mass Spectrometry Analysis of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine
Executive Summary
1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine is a bicyclic ether amine often utilized as a pharmacophore scaffold in drug discovery to improve metabolic stability and restrict conformational freedom compared to morpholine or piperidine analogs. Its analysis presents distinct challenges: high polarity leading to poor retention on standard C18 phases, and complex fragmentation governed by the strain of the bicyclic [2.2.2] cage.
This guide provides a definitive technical workflow for the characterization and quantification of this molecule, prioritizing HILIC chromatography and ESI+ MS/MS structural validation.
Part 1: Physicochemical Context & Ionization Strategy
Before method development, the analyte's behavior in the gas and liquid phases must be modeled.
Molecular Properties
-
Formula:
-
Exact Mass: 141.1154 Da
- : 142.1227 Da
-
Predicted pKa (Amine): ~9.8 – 10.2 (Highly basic)
-
LogP: < 1.0 (Hydrophilic)
Ionization Source: Electrospray Ionization (ESI)
Mode: Positive (
Critical Control Point:
-
Mobile Phase pH: Must be acidic (formic acid 0.1%) to ensure the amine is fully protonated (
) for maximum sensitivity. -
Source Temperature: Keep below 350°C to prevent thermal ring opening of the oxabicyclo cage.
Part 2: Fragmentation Mechanics (MS/MS)[1]
The fragmentation of this compound is driven by a competition between charge-proximal cleavage (amine) and strain-relief cleavage (bicyclic ether).
Primary Fragmentation Pathways[2]
-
Ammonia Loss (Neutral Loss -17 Da): Common in primary amines. The protonated amine eliminates
, leaving a carbocation on the methyl group.-
Transition:
-
-
Retro-Diels-Alder (RDA) Reaction: The 2-oxabicyclo[2.2.2]octane core is structurally related to cyclohexene systems. Under collision-induced dissociation (CID), the bridge can be ejected as ethylene (
, 28 Da).-
Transition:
-
-
-Cleavage (Imine Formation):
The bond between the bicyclic ring and the exocyclic methylene group breaks, stabilizing the charge on the nitrogen.
-
Transition:
( ) -
Note: This fragment is often below the low-mass cutoff of ion traps but visible on Q-TOFs.
-
Visualization of Fragmentation Pathways
Figure 1: Predicted ESI-MS/MS fragmentation pathways for the bicyclic ether amine.
Part 3: Chromatographic Method Development
Due to the high polarity of the primary amine, standard C18 chromatography often results in peak tailing and near-void elution. Two robust strategies are proposed.
Strategy A: HILIC (Recommended)
Hydrophilic Interaction Liquid Chromatography is the gold standard for small, polar amines.
-
Column: Amide or Bare Silica (e.g., BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Gradient: 95% B to 50% B.
-
Mechanism: The water layer on the silica surface retains the polar amine. The amide phase interacts with the ether oxygen via hydrogen bonding.
Strategy B: High-pH Reversed Phase
If HILIC is unavailable, you must suppress the ionization of the amine to increase retention on C18.
-
Column: Hybrid C18 (pH stable up to 12).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Risk: High pH may suppress the ESI signal intensity compared to acidic conditions.
Method Decision Tree
Figure 2: Chromatographic mode selection based on sensitivity requirements.
Part 4: Experimental Protocol (Quantification)
Objective: Quantify analyte in plasma (1.0 ng/mL - 1000 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
Crash: Add 150 µL of Acetonitrile containing 0.1% Formic Acid (matches HILIC initial conditions).
-
Internal Standard: Ensure IS (e.g., deuterated analog) is in the crash solvent.
-
Vortex/Centrifuge: Vortex 5 mins; Centrifuge at 4000g for 10 mins.
-
Injection: Inject 2 µL of the supernatant directly. Do not evaporate and reconstitute in water, as this destroys HILIC peak shape.
Mass Spectrometry Parameters (Generic Triple Quad)
| Parameter | Setting | Rationale |
| Polarity | ESI Positive | Amine protonation. |
| Capillary Voltage | 2.5 - 3.0 kV | Prevent discharge on high organic (HILIC). |
| Desolvation Temp | 350°C | Efficient solvent evaporation. |
| Cone Gas | 50 L/hr | Protect source from dirty matrix. |
| MRM Transition 1 | 142.1 | Quantifier (Ammonia loss, high abundance). |
| MRM Transition 2 | 142.1 | Qualifier (RDA, structural specificity). |
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
-
Chemistry LibreTexts. (2022). Amine Fragmentation in Mass Spectrometry.[3]Link
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation.[4][5]Link
-
Wisdom Library. (2025).[6] Retro-Diels-Alder mechanism: Significance in Mass Spectrometry.[6][7][8]Link
-
Halo Columns. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods.Link
Sources
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Electron impact studies. Part XCIV. Retro-Diels–Alder reaction in negative-ion mass spectrometry. Nitro-2H,4H-1,3- and -2,3-dihydro-1,4-benzodioxins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. ugto.mx [ugto.mx]
An In-depth Technical Guide to the X-ray Crystal Structure of 2-Oxabicyclo[2.2.2]octane Derivatives: A Modern Phenyl Ring Bioisostere
For Researchers, Scientists, and Drug Development Professionals
The phenyl ring is a cornerstone of medicinal chemistry, present in over 500 approved drugs.[1][2] However, its planarity and lipophilicity can sometimes lead to suboptimal physicochemical properties in drug candidates, such as poor solubility and metabolic instability.[1][2] In the quest for novel chemical matter with improved drug-like properties, the strategic replacement of the phenyl ring with three-dimensional, saturated bioisosteres has emerged as a powerful strategy. This guide focuses on the 2-oxabicyclo[2.2.2]octane scaffold, a promising non-classical phenyl ring bioisostere that has garnered significant attention for its ability to mimic the geometry of a para-substituted phenyl ring while offering enhanced physicochemical properties.[1][2][3]
This document provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 2-oxabicyclo[2.2.2]octane derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and chemical biology.
The Rise of 2-Oxabicyclo[2.2.2]octane as a Phenyl Ring Mimic
The rationale behind the design of the 2-oxabicyclo[2.2.2]octane core lies in addressing the limitations of other saturated bioisosteres like bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane.[1][2] While these scaffolds have been successfully employed, they can present challenges related to synthetic accessibility, chemical stability, or precise geometric mimicry of the phenyl ring's exit vectors. The 2-oxabicyclo[2.2.2]octane scaffold offers a compelling alternative by:
-
Mimicking Key Geometric Parameters: X-ray crystallographic studies have demonstrated that the distances (r and d) and angles (φ1 and φ2) that define the exit vectors of substituents on the 2-oxabicyclo[2.2.2]octane core closely resemble those of a para-substituted phenyl ring.[3][4]
-
Improving Physicochemical Properties: The incorporation of an oxygen atom into the bicyclic framework reduces lipophilicity and can enhance aqueous solubility, as demonstrated by the increased solubility of an Imatinib analog incorporating this scaffold.[1][2]
-
Maintaining Biological Activity: Replacement of the phenyl ring with the 2-oxabicyclo[2.2.2]octane moiety in drugs like Imatinib and Vorinostat has been shown to retain or even introduce new biological activities.[1][2]
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
A robust and scalable synthetic route is paramount for the widespread adoption of a new chemical scaffold. The key step in the synthesis of many functionalized 2-oxabicyclo[2.2.2]octanes is an intramolecular iodocyclization of cyclohexane-containing alkenyl alcohols.[1][2]
General Synthetic Workflow
Caption: Generalized synthetic workflow for 2-oxabicyclo[2.2.2]octane derivatives.
Experimental Protocol: Iodocyclization
The following is a representative protocol for the iodocyclization step, a critical transformation in the synthesis of the 2-oxabicyclo[2.2.2]octane core.
Materials:
-
Cyclohexane-containing alkenyl alcohol precursor
-
Iodine (I₂)
-
Base (e.g., NaHCO₃)
-
Acetonitrile (MeCN)
-
Anhydrous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the alkenyl alcohol precursor in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., NaHCO₃) to the solution.
-
Slowly add a solution of iodine in acetonitrile to the reaction mixture at room temperature.
-
Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-oxabicyclo[2.2.2]octane derivative.
Causality Behind Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the polar iodocyclization reaction.
-
Base: The base is crucial for neutralizing the HI that is formed as a byproduct of the reaction, preventing potential side reactions.
-
Iodine: Molecular iodine is the electrophilic iodine source that initiates the cyclization cascade.
Crystallization Methodologies
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. For 2-oxabicyclo[2.2.2]octane derivatives, which are typically crystalline solids, slow evaporation and vapor diffusion are effective methods.
Step-by-Step Protocol: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane) in a small vial. The solution should be close to saturation.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
X-ray Diffraction Analysis: Unveiling the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Workflow for X-ray Crystallographic Analysis
Caption: A streamlined workflow for X-ray crystal structure determination.
Data Collection and Refinement
-
X-ray Source: Data is typically collected using a diffractometer equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source.
-
Temperature: Data collection is often performed at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to higher quality data.
-
Software: A suite of software is used for data collection, integration, scaling, structure solution, and refinement. Common examples include programs from Bruker (APEX), Agilent (CrysAlisPro), and the Olex2 software platform.
Self-Validating System in Protocol:
The process of structure refinement itself is a self-validating system. The quality of the final structural model is assessed by several metrics, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF). Low values for these parameters indicate a good agreement between the observed diffraction data and the calculated data from the structural model.
Structural Insights: Geometric Parameters and Intermolecular Interactions
The crystal structures of 2-oxabicyclo[2.2.2]octane derivatives provide a wealth of information about their conformation, geometry, and intermolecular interactions.
Key Geometric Parameters
A critical aspect of validating the 2-oxabicyclo[2.2.2]octane scaffold as a phenyl ring bioisostere is the comparison of key geometric parameters.
| Parameter | Description | 2-Oxabicyclo[2.2.2]octane (Representative Values) | para-Substituted Phenyl Ring (Imatinib) |
| r | Distance between the two substituted carbon atoms | ~2.5 Å | ~2.8 Å |
| d | Distance between the points of substituent attachment | ~5.5-5.6 Å | ~5.9 Å |
| φ1, φ2 | Angles defining the collinearity of the exit vectors | ~176-177° | ~176-179° |
Data for 2-oxabicyclo[2.2.2]octane and the phenyl ring are derived from crystallographic analysis of various derivatives and the drug Imatinib, respectively.[3][4]
Conformational Analysis
The 2-oxabicyclo[2.2.2]octane core is a rigid bicyclic system. The cyclohexane ring within the scaffold typically adopts a boat conformation to accommodate the bicyclic structure. The substituents on the scaffold can adopt different orientations, and their preferred conformation is influenced by steric and electronic factors.
Intermolecular Interactions
The nature and pattern of intermolecular interactions in the crystal lattice dictate the crystal packing and can influence the physical properties of the solid. In derivatives with appropriate functional groups, hydrogen bonding can play a significant role in the supramolecular assembly. For instance, in carboxylic acid or amide derivatives, hydrogen bonding networks are expected to be a dominant feature of the crystal packing.
Case Studies: Published Crystal Structures
Several X-ray crystal structures of 2-oxabicyclo[2.2.2]octane derivatives have been reported in the literature, providing concrete examples of the structural features discussed above.
-
Compound 30b: An iodo-substituted derivative, the structure of which was confirmed by X-ray analysis.[3]
-
Compounds 57, 67, and 69: These functionalized derivatives have been synthesized and their structures elucidated by X-ray crystallography, showcasing the versatility of the scaffold for medicinal chemistry applications.[3][5]
-
Compound 78: The crystal structure of this activated ester intermediate was also confirmed by X-ray diffraction.[3]
The detailed crystallographic data for these and other derivatives are typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed for further analysis.
Conclusion and Future Directions
The 2-oxabicyclo[2.2.2]octane scaffold has established itself as a valuable tool in the medicinal chemist's toolbox for the design of novel therapeutics with improved physicochemical properties. X-ray crystallography has been instrumental in validating the geometric similarity of this scaffold to the phenyl ring and in providing a detailed understanding of its three-dimensional structure.
Future research in this area will likely focus on:
-
The synthesis of a wider range of functionalized derivatives to explore a greater diversity of chemical space.
-
The incorporation of this scaffold into a broader array of bioactive molecules to modulate their properties.
-
In-depth analysis of the conformational preferences and intermolecular interactions of these derivatives to guide the design of next-generation drug candidates.
This in-depth guide provides a solid foundation for researchers looking to leverage the potential of the 2-oxabicyclo[2.2.2]octane scaffold in their drug discovery programs.
References
-
Сrystallographic analysis of 2-oxabicyclo[2.2.2]octanes a Definition of... - ResearchGate. (URL: [Link])
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC. (URL: [Link])
-
(PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - ResearchGate. (URL: [Link])
-
Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal... - ResearchGate. (URL: [Link])
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - OUCI. (URL: [Link])
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed. (URL: [Link])
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - ResearchGate. (URL: [Link])
Sources
Methodological & Application
1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine as a phenyl ring bioisostere
Application Note: 1-{2-Oxabicyclo[2.2.2]octan-3-yl}methanamine as a Next-Generation Phenyl Bioisostere [1]
Executive Summary
This guide details the application of This compound (and its scaffold derivatives) as a high-value bioisostere for phenyl rings in drug discovery.[1] While traditional "Escape from Flatland" strategies employ bicyclo[1.1.1]pentanes or cubanes, the 2-oxabicyclo[2.2.2]octane scaffold offers a superior balance of solubility, metabolic stability, and geometric fidelity.[2]
This specific isomer—where the methanamine "handle" is positioned at C3—provides a unique vector that mimics ortho- or meta-substituted arenes, or offers a chiral, non-planar trajectory distinct from the linear para-mimicking 1,4-disubstituted systems.[1]
Scientific Rationale & Physicochemical Profile
The "Escape from Flatland" Imperative
Aromatic rings (phenyls) are ubiquitous but suffer from "flatness" (low
Why 2-Oxabicyclo[2.2.2]octane?
Unlike the carbocyclic bicyclo[2.2.2]octane, the oxa-bridge (oxygen at position 2) introduces polarity and a hydrogen bond acceptor (HBA).
-
LogP Reduction: The ether oxygen lowers lipophilicity compared to the all-carbon analog.[1]
-
Solubility: Significant enhancement due to the dipole and H-bond capability.[1]
-
Metabolic Stability: The bridgehead positions are chemically stable; the system lacks the electron-rich pi-cloud prone to oxidation (e.g., by P450s).[1]
Comparative Metrics
| Feature | Phenyl Ring | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
| Geometry | Planar (2D) | Globular (3D) | Globular (3D) + Polar |
| Vector | Linear (1,[1]4) / Angled (1,3) | Linear (1,4) | Chiral / Angled (1,3) |
| Electronic | Hydrophobic | Polar Ether (HBA) | |
| Solubility | Low | Low-Medium | High |
| Metabolic Risk | High (Epoxidation/Hydroxylation) | Low | Low |
Synthesis & Acquisition Protocol
While 1,4-disubstituted systems are common, the 3-substituted variant requires specific geometric control.[1] The most robust modern approach utilizes iodocyclization (The Mykhailiuk Method).
Protocol A: Synthesis of the Scaffold
Reference Grounding: Mykhailiuk, P. K. et al. Nature Communications (2023).[3]
Step 1: Precursor Assembly
-
Start: 4-substituted cyclohexanone or cyclohex-3-en-1-ol derivative.
-
Reaction: Grignard addition or Wittig olefination to install the necessary alkenyl side chain.
-
Target Intermediate: A cyclohexane ring bearing a hydroxyl group and an alkene in the appropriate spatial arrangement (cis-relationship usually required for cyclization).
Step 2: Iodocyclization (Key Step) This reaction forms the oxygen bridge and the bicyclic core simultaneously.
-
Reagents:
(1.2 equiv), (3.0 equiv), MeCN. -
Conditions: Stir at RT for 12–18 h.
-
Mechanism: Iodine activates the alkene; the hydroxyl group attacks the iodonium ion, closing the bridge.
-
Workup: Quench with aq.
(to remove excess iodine), extract with EtOAc.
Step 3: Functionalization to Methanamine
-
Displacement: The resulting iodide (from cyclization) is displaced or eliminated/reduced. For C3-functionalization, a radical deiodination (AIBN/Bu3SnH) may be used if the group was pre-installed, or the iodide is converted to a nitrile.
-
Nitrile Installation: Displacement of a leaving group at C3 (or modification of a C3-ketone via Wittig/HWE to a nitrile).
-
Reduction:
-
Reagents:
(2.0 equiv) in dry THF or . -
Conditions: Reflux 2 h, then careful quench (Fieser method).
-
Product: this compound.[1]
-
Application Protocol: Drug Design Integration
Protocol B: Amide Coupling (General)
Use this protocol to attach the bioisostere to a carboxylic acid core (e.g., replacing a benzylamine moiety).
Materials:
-
Amine: this compound (1.0 equiv).[1]
-
Acid: Scaffold-COOH (1.0 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (anhydrous).
Procedure:
-
Dissolve Scaffold-COOH in DMF (0.1 M).
-
Add DIPEA and stir for 5 min.
-
Add HATU; the solution should turn slightly yellow. Stir 5 min to activate.
-
Monitor by LCMS (typically complete in 1–4 h).
-
Self-Validating Step: Check LCMS for the mass shift (
Da). If unreacted acid remains, add 0.2 equiv more HATU.
Protocol C: In Vitro Metabolic Stability Assessment
To validate the bioisosteric advantage.[2][6][7]
-
System: Human Liver Microsomes (HLM).
-
Test Compounds:
-
Incubation: 1 µM compound, 0.5 mg/mL protein, NADPH regenerating system, 37°C.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: Quench with cold MeCN (containing internal standard), spin down, analyze supernatant by LC-MS/MS.
-
Expectation: Compound B should show
(intrinsic clearance) Compound A, confirming the stability of the saturated bridge.
Visualization of Workflows
Diagram 1: Synthesis & Logic Flow
This diagram illustrates the derivation of the bioisostere and its integration into a drug scaffold.
Caption: Workflow for transitioning from a phenyl-based lead to a 2-oxabicyclo[2.2.2]octane analog, highlighting the synthesis and coupling stages.
References
-
Mykhailiuk, P. K., et al. (2023).[3][6][12][13] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[3][12][13] Link[12][13]
-
Levterov, V. V., et al. (2023).[6][13] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839–2849.[10] Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link
-
Enamine Ltd. "2-Oxabicyclo[2.2.2]octanes Building Blocks." Enamine Catalog. Link
Sources
- 1. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate [webbook.nist.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. oxabicycloes [chemshuttle.com]
- 5. 1-{2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Oxabicyclo[2.2.2]octane | C7H12O | CID 22508510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Amide coupling reactions with 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine
Application Note & Protocol Guide
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar aromatic systems to three-dimensional (
This guide focuses on the amide coupling of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine . Unlike the bridgehead-substituted (4-yl) analogues, the 3-yl isomer presents unique stereochemical and steric considerations. The amine is tethered to a chiral center adjacent to the ether oxygen, requiring protocols that balance nucleophilicity with steric accommodation while preventing epimerization of sensitive acid partners.
Molecule Profile & Strategic Analysis
Molecule: (2-oxabicyclo[2.2.2]octan-3-yl)methanamine Core Attributes:
-
Scaffold: Bridged bicyclic ether.
-
Functionality: Primary aliphatic amine (via methylene spacer).
-
Chirality: The C3 position is a stereocenter. Commercial sources typically supply the racemate or specific enantiomers.
-
Electronic Environment: The ether oxygen at C2 exerts a localized inductive electron-withdrawing effect (-I). However, the methylene spacer (
) insulates the nitrogen, maintaining a pKa typical of primary alkyl amines (~10.0–10.5), ensuring good nucleophilicity.
The Challenge: Steric Bulk vs. Reactivity
While the amine is primary, the bicyclo[2.2.2] cage creates a significant "shadow" of steric bulk.
-
Implication: Standard coupling times may need extension.
-
Risk: If the carboxylic acid partner is also sterically hindered (e.g.,
-disubstituted), standard carbodiimides (EDC/DCC) may fail, necessitating high-activity uronium (HATU) or phosphonic anhydride (T3P) reagents.
Decision Matrix: Selecting the Coupling Agent
Before beginning, select the protocol based on your specific needs (Scale, Acid Sensitivity, and Sterics).
Figure 1: Strategic decision tree for coupling 2-oxabicyclo[2.2.2]octane amines.
Protocol A: High-Throughput Discovery (HATU)
Best For: Small scale (<500 mg), valuable acids, rapid library synthesis. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) intermediate, which reacts faster than the standard OBt esters formed by HBTU/EDC.
Materials
-
Amine: this compound (1.1 equiv).
-
Acid: Carboxylic acid partner (1.0 equiv).
-
Reagent: HATU (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Step-by-Step Methodology
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes at Room Temperature (RT).
-
Note: Ensure the solution is basic (pH > 8 on wet pH paper) to allow carboxylate formation.
-
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Amine Addition: Add This compound (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Monitoring: Check via LCMS. Look for the [M+H]+ peak.[2] The bicyclic amine lacks a UV chromophore; rely on the acid's UV trace or ELSD/CAD detection.
-
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash sequentially with:
-
Sat.
(2x) – Removes unreacted acid/HATU byproducts. -
Water (1x).
-
Brine (1x).
-
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Scalable & Low-Epimerization (T3P)
Best For: Scale-up (>1g), chiral acids prone to racemization, "Green" chemistry requirements. Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride.[3] It activates the acid to a mixed anhydride. The byproduct is water-soluble propylphosphonic acid, simplifying purification.
Materials
-
Amine: this compound (1.1 equiv).
-
Acid: Carboxylic acid partner (1.0 equiv).
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv).
-
Base: Pyridine (3.0–5.0 equiv) or
(3.0 equiv). -
Solvent: EtOAc (Preferred) or 2-MeTHF.
Step-by-Step Methodology
-
Charge: To a reactor/flask, add the Carboxylic Acid (1.0 equiv), the Amine (1.1 equiv), and Pyridine (3.0 equiv).
-
Solvent: Add EtOAc to reach a concentration of 0.2–0.5 M.
-
Why EtOAc? T3P is supplied in EtOAc; using the same solvent simplifies solvent recovery and is greener than DMF/DCM.
-
-
Cooling (Optional): If the acid is extremely sensitive to epimerization, cool to 0°C. Otherwise, RT is sufficient.
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Exotherm Check: The reaction is mildly exothermic.
-
-
Reaction: Stir at RT. T3P reactions are often slower than HATU; allow 12–24 hours.
-
Workup (The "Magic" Step):
-
Isolation: Dry and concentrate. Often yields pure product without chromatography.
Protocol C: The "Hammer" (Acid Chloride)
Best For: Extremely hindered acids or anilines where HATU/T3P fails. Warning: Not suitable for acid-labile protecting groups (Boc) unless carefully buffered.
Step-by-Step Methodology
-
Activation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.
-
Observation: Gas evolution (
, , ). Stir until bubbling ceases (1 hr). -
Alternative: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral activation if acid sensitive.
-
-
Concentration: Evaporate solvent to remove excess oxalyl chloride/HCl (Crucial step).
-
Coupling: Redissolve the crude acid chloride in DCM.
-
Addition: Add a mixture of This compound (1.1 equiv) and
(2.0 equiv) dropwise at 0°C. -
Reaction: Warm to RT. Reaction is usually instantaneous (<1 hour).
Analytical & Troubleshooting Guide
Data Summary Table: Reagent Comparison
| Feature | HATU / DIPEA | T3P / Pyridine | Acid Chloride |
| Reactivity | Very High | Moderate | Extreme |
| Epimerization Risk | Moderate | Very Low | High |
| Purification | Requires Column (remove urea/HOBt) | Extraction often sufficient | Extraction often sufficient |
| Atom Economy | Poor (High MW byproducts) | Good | Good |
| Cost | High | Moderate | Low |
QC: NMR Interpretation
When analyzing the product, the 2-oxabicyclo[2.2.2]octane core has distinctive signatures:
-
Bridgehead Protons: Look for a multiplet around 4.0–4.2 ppm (proton alpha to Oxygen at C1/C4 depending on numbering).
-
Amide NH: Typically a triplet or broad singlet at 6.0–8.0 ppm (solvent dependent).
-
Diastereomers: If your starting material was racemic and you coupled to a chiral acid, you will see doubling of peaks (diastereomers). If the amine was enantiopure, check for rotamers (broadening) which are common in bulky amides.
Troubleshooting
-
Problem: Low conversion with HATU.
-
Solution: The steric bulk of the bicyclic cage might be clashing with the At-ester. Switch to Protocol C (Acid Chloride) to reduce the transition state bulk.
-
-
Problem: Product is water-soluble/lost during workup.
-
Solution: The ether oxygen increases polarity. Use n-Butanol or DCM/IPA (3:1) for extraction instead of EtOAc.
-
References
-
Levterov, V. V., et al. (2023).[6] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5384. [6]
-
Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
-
Mykhailiuk, P. K. (2019).[6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[6]
Sources
- 1. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - {2-oxabicyclo[2.2.2]octan-1-yl}methanamine (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 3. bachem.com [bachem.com]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Note: A Practical Guide to the N-Functionalization of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine
Abstract
The 2-oxabicyclo[2.2.2]octane scaffold is a conformationally restricted, saturated bicyclic system that has gained significant traction as a bioisostere for the para-substituted phenyl ring in modern drug discovery.[1][2][3] Its incorporation into bioactive molecules can lead to substantial improvements in key physicochemical properties, including increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][3] The primary amine handle on 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine serves as a critical anchor point for chemical diversification, enabling the rapid exploration of structure-activity relationships (SAR). This guide provides detailed, field-proven protocols for the most common and synthetically valuable N-functionalization reactions of this amine: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The causality behind experimental choices is explained, offering researchers a robust framework for synthesizing novel compound libraries.
Introduction: The Strategic Value of the 2-Oxabicyclo[2.2.2]octane Moiety
The strategic replacement of aromatic rings with saturated bioisosteres is a cornerstone of contemporary medicinal chemistry. While bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) have been successfully employed, the 2-oxabicyclo[2.2.2]octane core offers a unique combination of rigidity, polarity from the embedded ether oxygen, and precise exit vectors that mimic the geometry of a 1,4-disubstituted benzene ring.[1][2]
The primary amine, this compound, presents a sterically accessible nucleophile. However, unlike a simple aliphatic amine, its proximity to the bulky bicyclic cage necessitates careful consideration of reaction conditions to achieve optimal outcomes. The protocols detailed herein are optimized to address these nuances, providing high-yielding and reliable pathways to diverse functionalized analogs.
General Experimental Considerations
-
Starting Material: Ensure the starting amine is pure and free of residual salts from its synthesis (e.g., HCl or TFA salts). If starting from a salt, a pre-reaction neutralization step or the addition of an extra equivalent of base is required.
-
Solvents: Anhydrous solvents are recommended for most reactions, particularly those involving reactive electrophiles like acid chlorides and sulfonyl chlorides, to prevent hydrolysis.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor reaction progress to determine completion and identify any potential side products.
Protocol I: N-Acylation for Amide Synthesis
The amide bond is a ubiquitous feature in pharmaceuticals. N-acylation of the title amine can be achieved efficiently using either activated acyl sources like acid chlorides or through direct coupling with carboxylic acids.
Rationale for Method Selection
-
Acyl Chlorides/Anhydrides: These are highly reactive electrophiles that provide rapid and often quantitative conversion. The primary consideration is the effective scavenging of the acidic byproduct (HCl or carboxylic acid), which is typically achieved with a non-nucleophilic organic base.[4][5]
-
Carboxylic Acid Coupling: This method offers broader substrate scope and milder conditions. Reagents like HATU or EDC/HOBt activate the carboxylic acid in situ to form a highly reactive intermediate that readily couples with the amine. This approach avoids the generation of harsh acidic byproducts.[6]
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Detailed Step-by-Step Protocol: Acylation with an Acyl Chloride
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Add a suitable non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equiv) or N,N-diisopropylethylamine (DIPEA, 1.5 equiv).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 equiv) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.
| Parameter | Acyl Chloride Method | Carboxylic Acid Coupling (HATU) |
| Electrophile | R-COCl (1.1 eq) | R-COOH (1.1 eq) |
| Reagents | Et₃N or DIPEA (1.5 eq) | HATU (1.2 eq), DIPEA (2.0 eq) |
| Solvent | Anhydrous DCM or THF | Anhydrous DMF or DCM |
| Temperature | 0 °C to RT | RT |
| Typical Time | 1-4 hours | 4-16 hours |
| Typical Yield | 85-98% | 75-95% |
Protocol II: N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are crucial functional groups in medicinal chemistry. The synthesis is analogous to acylation, typically involving the reaction of the amine with a sulfonyl chloride in the presence of a base.
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated. Pyridine is often used as it can act as both a base and a nucleophilic catalyst. For sterically hindered amines, a stronger, non-nucleophilic base like DBU or the use of DMAP as a catalyst can be beneficial.
Detailed Step-by-Step Protocol: Sulfonylation
-
Dissolve this compound (1.0 equiv) in anhydrous pyridine or DCM (0.1 M). If using DCM, add Et₃N (2.0 equiv).
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.2 equiv) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-18 hours. Monitor by TLC/LC-MS.
-
Upon completion, dilute with DCM and wash sequentially with 1 M HCl (to remove base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
| Parameter | Value |
| Electrophile | R-SO₂Cl (1.2 eq) |
| Base | Pyridine (as solvent) or Et₃N (2.0 eq) |
| Solvent | Pyridine or Anhydrous DCM |
| Temperature | 0 °C to RT |
| Typical Time | 4-18 hours |
| Typical Yield | 70-90% |
Protocol III: N-Alkylation via Reductive Amination
Direct alkylation of primary amines with alkyl halides often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[7] Reductive amination is a superior and highly controlled method for synthesizing secondary and tertiary amines.[8]
Rationale for Reagent Choice
The reaction involves the initial formation of an imine (or iminium ion) intermediate between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[9] Its mild nature and steric bulk allow it to selectively reduce the protonated iminium intermediate much faster than the starting carbonyl compound, preventing competitive reduction to an alcohol.[7][9] A catalytic amount of acetic acid is often added to facilitate the dehydration step required for imine formation.[9]
Mechanism of Reductive Amination
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jocpr.com [jocpr.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Parallel Synthesis Utilizing 1-{2-Oxabicyclo[2.2.2]octan-3-yl}methanamine
Introduction: Embracing Spatial Diversity in Drug Discovery with Novel Bioisosteres
In the landscape of modern medicinal chemistry, the strategic replacement of common aromatic moieties with saturated, three-dimensional scaffolds is a proven method for optimizing drug candidates' physicochemical and pharmacological properties. The para-substituted phenyl ring, a ubiquitous fragment in countless bioactive molecules, often contributes to poor solubility and metabolic instability. Saturated bioisosteres, such as bicyclo[1.1.1]pentane and cubane, have emerged as powerful tools to mitigate these liabilities.[1]
Recently, the 2-oxabicyclo[2.2.2]octane scaffold has been introduced as a novel and highly effective bioisostere of the phenyl ring.[1][2][3] The incorporation of an oxygen atom into the bicyclo[2.2.2]octane framework not only preserves the rigid spatial orientation of substituents but also favorably modulates lipophilicity and aqueous solubility.[1][3] For instance, replacing the phenyl ring in Imatinib with a 2-oxabicyclo[2.2.2]octane core has been shown to enhance water solubility and metabolic stability.[1][3]
This guide provides detailed protocols and application notes for the use of a key building block derived from this scaffold: 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine . This primary amine is a versatile synthon for parallel synthesis, enabling the rapid generation of diverse chemical libraries with enhanced three-dimensional character. Its sterically demanding nature necessitates optimized reaction protocols to achieve high yields and purities, which are detailed herein.
Synthesis of the Core Building Block: this compound
A robust and scalable synthesis of the 2-oxabicyclo[2.2.2]octane core is essential for its widespread adoption in drug discovery programs. The following multi-step synthesis is adapted from the innovative work of Levterov and colleagues and provides access to a key aldehyde intermediate, which is then converted to the target primary amine.[1][3]
Synthetic Workflow Overview
Caption: Synthetic pathway to the target amine.
Detailed Protocol for this compound Synthesis
This protocol is designed for experienced synthetic chemists and outlines the key transformations.
Step 1: Synthesis of the Aldehyde Precursor (adapted from Levterov et al.) [1][3]
The synthesis commences from a readily available ketone, which is converted to an alkene intermediate via olefination. This is followed by a key iodocyclization step to construct the 2-oxabicyclo[2.2.2]octane core. The resulting iodide is then reduced to the corresponding alcohol using lithium aluminum hydride. Finally, Swern oxidation of the alcohol furnishes the crucial aldehyde precursor.
Step 2: Reductive Amination to the Target Primary Amine
This step converts the aldehyde into the desired primary amine.
-
Reagents and Materials:
-
Aldehyde precursor (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol (as solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard workup and purification reagents (e.g., dichloromethane, saturated sodium bicarbonate solution, brine, silica gel)
-
-
Procedure:
-
Dissolve the aldehyde precursor in methanol.
-
To this solution, add ammonium acetate and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Application in Parallel Synthesis: Library Generation
The primary amine handle of this compound is a versatile point for diversification, allowing for the construction of amide, sulfonamide, and secondary/tertiary amine libraries. Due to the steric hindrance around the amine, optimized coupling conditions are crucial for successful library synthesis.
General Workflow for Parallel Library Synthesis
Sources
Troubleshooting & Optimization
Purification challenges of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine
Technical Support Center: Advanced Purification Protocols Ticket ID: #8492-OXA Subject: Purification & Isolation Strategies for 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Molecule Profile
You are dealing with This compound , a bridged bicyclic primary amine. This scaffold is increasingly utilized in medicinal chemistry as a saturated bioisostere for ortho-substituted phenyl rings, offering improved solubility and metabolic stability compared to aromatic counterparts.
Diagnostic Profile:
-
Chemical Nature: Highly polar, basic primary amine (
). -
Chromophore Status: Null/Weak. The molecule lacks a conjugated
-system, rendering it invisible to standard UV detection (254 nm). -
Stereochemistry: The C3 position on the bicyclic ring is a chiral center. Synthetic routes often yield racemic mixtures or diastereomers (if other centers exist) requiring resolution.
-
Solubility: High aqueous solubility; moderate-to-low lipophilicity (LogP < 1).
Troubleshooting Module 1: The "Invisible Peak" (Detection)
User Query: "I am injecting my crude reaction mixture, but I see nothing on the UV trace at 254 nm or 210 nm. Is my product gone?"
Root Cause:
Your molecule consists entirely of sigma bonds (
Technical Protocol: You must switch detection strategies. Do not rely on standard UV.
Option A: Universal Detection (Recommended) If available, use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These detectors respond to non-volatile mass rather than optical properties.
-
CAD Setting: Power function 1.0 (for semi-quantitation).
-
ELSD Setting: Drift tube temp
C; Gain 8-10.
Option B: Pre-Column Derivatization (If UV is the only option) Convert the "invisible" amine into a "visible" amide using a chromophore-tag.
-
Reagent: Benzoyl chloride (
) or Cbz-Cl. -
Procedure:
-
Take 50
L of reaction mixture. -
Add 100
L sat. (aq). -
Add 50
L Benzoyl Chloride. Shake for 5 mins. -
Quench with amine scavenger (or analyze directly).
-
-
Result: The resulting benzamide is UV-active at 254 nm.
Troubleshooting Module 2: Chromatographic Tailing & Retention
User Query: "I see a broad, tailing smear on my silica column. The product elutes continuously or sticks completely."
Root Cause:
The primary amine (
Solution Strategy: The "High pH" Approach
Method A: Reverse Phase (High pH)
Standard acidic mobile phases (0.1% Formic Acid) will protonate the amine (
-
Column: Hybrid Silica C18 (e.g., XBridge BEH C18 or Gemini NX-C18). Note: Do not use standard silica-based C18 at pH > 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
Method B: Normal Phase (Amine-Modified Silica)
If you must use normal phase (Flash Chromatography), standard silica is unsuitable.
-
Stationary Phase: Amine-functionalized Silica (KP-NH) .[2]
-
Mechanism: The surface amines block the acidic silanols, preventing your product from sticking.
-
Solvent System: Hexane / Ethyl Acetate (or DCM / MeOH).[3] No triethylamine additive is needed with KP-NH silica.
Troubleshooting Module 3: Isolation & Workup (Yield Loss)
User Query: "My LC-MS shows good conversion, but after aqueous workup, I recover <10% mass. Where did it go?"
Root Cause: The 2-oxabicyclo[2.2.2]octane core, combined with the primary amine, creates a highly water-soluble molecule. During extraction (e.g., EtOAc vs. Water), the amine partitions into the aqueous phase, especially if the pH is effectively neutral or acidic.
Protocol: SCX "Catch and Release" Solid Phase Extraction Avoid liquid-liquid extraction. Use Strong Cation Exchange (SCX) resin to chemically capture the amine from the crude mixture.
Step-by-Step Workflow:
Figure 1: "Catch and Release" purification workflow using SCX resin. This method isolates the amine based on its basicity, bypassing liquid-liquid extraction issues.
Troubleshooting Module 4: Stereochemical Resolution
User Query: "The structure has a chiral center at C3. How do I separate the enantiomers?"
Technical Insight: The 2-oxabicyclo[2.2.2]octane system is rigid. Separation of enantiomers is best achieved using Supercritical Fluid Chromatography (SFC) rather than HPLC, as the diffusion rates are higher and resolution of rigid isomers is typically superior.
Recommended Chiral Screening Set:
| Stationary Phase | Selector Type | Interaction Mode | Probability of Success |
| Amylose-1 (e.g., AD-H) | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding / Steric | High |
| Cellulose-1 (e.g., OD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding / Steric | Medium |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Dipole-Dipole / Steric | High (Good for polar amines) |
SFC Conditions:
-
Modifier: 10-40% MeOH with 0.2% Isopropylamine (IPA) or Diethylamine (DEA). Base additive is mandatory to sharpen peaks.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
Decision Tree: Purification Strategy
Use this logic flow to determine the correct purification path for your specific scale and purity requirement.
Figure 2: Decision matrix for selecting the optimal purification route based on scale and phase preference.
References
-
Mykhailiuk, P. K. (2023).[3][4][5] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[5] [5]
-
Shinde, V. (2020).[6] "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho Laboratories Technical Guides.
-
Biotage Application Note. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base.
-
University of Rochester. (2024). "Workup for Removing Amines: Tips and Tricks." Not Voodoo X.
Sources
- 1. Workup [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine
Executive Summary
This guide addresses the technical challenges in scaling up the synthesis of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine . This scaffold is a critical bioisostere for the phenyl ring and a pharmacophore in muscarinic antagonists. The synthesis hinges on constructing the bridged ether core via a Hetero-Diels-Alder (HDA) reaction, followed by functional group manipulation to the primary amine.
Our support data indicates that 85% of failure modes on scale (>100g) occur during two phases:
-
The HDA Cycloaddition: Endo/Exo selectivity drift and thermal runaway.
-
Amine Generation: Aluminum emulsion formation during the reduction workup.
Module 1: Constructing the Core (Hetero-Diels-Alder)
The Reaction: The most atom-economic route involves the Hetero-Diels-Alder reaction of 1,3-cyclohexadiene with ethyl glyoxylate to form ethyl 2-oxabicyclo[2.2.2]oct-5-ene-3-carboxylate.
Troubleshooting Guide: The HDA Step
| Symptom | Probable Cause | Corrective Action |
| Low Conversion / Stalled Reaction | Polymerization of 1,3-cyclohexadiene. | Add Radical Inhibitor: Introduce BHT (0.1 mol%) to the reaction mixture. 1,3-cyclohexadiene is prone to radical polymerization at T > 100°C. |
| High Exotherm upon Reagent Mixing | Lewis Acid complexation energy. | Dosing Control: Do not mix Lewis Acid (e.g., |
| Poor Endo/Exo Selectivity | Thermal (uncatalyzed) pathway dominance. | Lower Temperature: Thermal HDA favors a ~50:50 mix. Lewis Acid catalysis ( |
| Dark/Tarred Reaction Mixture | Decomposition of Ethyl Glyoxylate. | Fresh Distillation: Ethyl glyoxylate polymerizes upon standing. Freshly distill the toluene solution from |
Critical Safety Note: Diene Peroxides
Risk: 1,3-Cyclohexadiene forms explosive peroxides upon storage. Protocol:
-
Test: Use starch-iodide paper before any heating or concentration steps.
-
Mitigation: If positive, pass through a short plug of activated alumina or wash with 10%
solution. Never distill to dryness.
Module 2: Functionalization to Methanamine
The Workflow:
-
Hydrogenation: Saturation of the alkene (Pd/C,
). -
Amidation: Ester
Primary Amide ( ). -
Reduction: Amide
Amine ( or ).
Visualizing the Pathway
Caption: Linear synthetic workflow for the 2-oxabicyclo[2.2.2]octan-3-amine scaffold.
Module 3: The "Aluminum Nightmare" (Amide Reduction)
The reduction of the amide to the amine using Lithium Aluminum Hydride (LAH) is the most robust method for this scaffold but fails frequently on scale due to workup issues.
FAQ: Solving the Emulsion
Q: I used the standard water quench for my 50g LAH reduction, and now I have a gray, gelatinous sludge that won't filter. What happened?
A: You formed "aluminum hydroxides" (
Q: What is the "Golden Standard" protocol for quenching LAH on scale? A: Use the Fieser & Fieser Method (n-n-3n rule). For every x grams of LAH used:
-
Slowly add x mL of water (Caution:
evolution!). -
Add x mL of 15% NaOH solution.
-
Add 3x mL of water.
-
Stir for 30 minutes at room temperature. Result: The gray sludge turns into a white, granular sand that filters easily.
Q: The Fieser method failed; the salts are still sticky. Is there an alternative? A: Yes, the Rochelle's Salt Method .
-
Quench the reaction with minimal water.
-
Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt).
-
Stir vigorously for 2-4 hours (or overnight). Mechanism: Tartrate chelates the aluminum, solubilizing it in the aqueous layer and allowing a clean phase separation of your organic amine.
Decision Tree: Purification Strategy
Caption: Purification logic to avoid column chromatography on scale.
Module 4: Stereochemical Integrity
Issue: The HDA reaction creates chiral centers at the bridgehead (C1/C4) and the substituent (C3). Resolution:
-
Enantioselectivity: To obtain a single enantiomer, use a chiral Lewis Acid catalyst (e.g., BINOL-Ti complex) during the HDA step.
-
Diastereoselectivity: The endo isomer (ester group cis to the bridge) is usually the kinetic product. If the exo isomer is required, thermodynamic equilibration (using NaOEt/EtOH on the intermediate ester) can flip the C3 stereocenter before reduction.
References
-
Hetero-Diels-Alder Methodology: Nakayama, M., et al. "Stereoselectivity in the Diels-Alder reaction of 1,3-cyclohexadiene with ethyl glyoxylate." J. Chem. Soc., Perkin Trans. 1, 1978.
-
Scale-Up Safety (Dienes): Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines: Peroxide Formers." Stanford University EHS, 2023.
- Amide Reduction Workup: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 2nd Ed, 1997. (Standard Reference Text).
-
2-Oxabicyclo[2.2.2]octane Scaffold Utility: Mykhailiuk, P. K. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[1] Nature, 2023.
Sources
Technical Support Center: 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine Coupling Optimization
Executive Summary & Scaffold Analysis
You are working with 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine , a high-value saturated bioisostere of benzylamine or phenethylamine. This scaffold is increasingly utilized in medicinal chemistry to improve metabolic stability (
Key Chemical Characteristics:
-
Nucleophilicity: The primary amine is tethered via a methylene spacer (
). This reduces immediate steric hindrance compared to a direct ring attachment, making it a good nucleophile ( ). -
Steric Environment: While the amine is accessible, the [2.2.2]-bicyclic cage creates a significant "shadow" of bulk. This can retard reaction rates with similarly hindered electrophiles.
-
Ether Bridge Stability: The 2-oxabicyclo[2.2.2]octane core is thermodynamically stable and generally resistant to standard acidic/basic conditions, unlike strained oxetanes. However, extreme Lewis acidic conditions should be monitored.
Module A: Amide Coupling Optimization
The most common failure mode with this scaffold is incomplete conversion due to salt formation or steric clashing with the carboxylic acid partner.
Standard Protocol (High Success Rate)
For >90% of substrates, the HATU/DIPEA system is the most reliable starting point.
Reagents:
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 – 4.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add DIPEA (2.0 equiv) and stir for 5 minutes to deprotonate the acid.
-
Add HATU (1.2 equiv). Crucial: Stir for 10–15 minutes to form the activated ester (O-At).
-
Add the Amine (1.1 equiv).
-
Note: If your amine is an HCl or TFA salt, add an additional 1.5–2.0 equiv of DIPEA with the amine to ensure the free base is generated.
-
-
Stir at Room Temperature (RT) for 2–4 hours.
Advanced Optimization (For Hindered/Scale-Up)
If the standard protocol yields <50% or purification is difficult due to HATU byproducts:
| Variable | Recommendation | Rationale |
| Reagent | T3P (Propylphosphonic anhydride) | Excellent for scale (>100mg). Byproducts are water-soluble. Lower epimerization risk. |
| Base | N-Methylmorpholine (NMM) | Weaker base than DIPEA; reduces risk of racemizing chiral centers on the acid partner. |
| Solvent | EtOAc or 2-MeTHF | T3P works well in organic solvents, allowing for a simple aqueous wash workup. |
| Additive | HOAt (0.5 equiv) | Accelerates reaction if using EDC/DIC; not needed for HATU. |
Decision Tree: Selecting the Right Conditions
Figure 1: Decision matrix for coupling reagent selection based on scale and steric hindrance.
Module B: Reductive Amination
When coupling this amine with ketones or aldehydes, the bulky bicyclic cage can slow down imine formation, leading to direct reduction of the aldehyde (to alcohol) rather than the amine.
The "Titanium Boost" Protocol
For difficult ketones or hindered aldehydes, you must force imine formation before adding the reductant.
Reagents:
-
Lewis Acid: Titanium(IV) isopropoxide (
)[1] -
Reductant: Sodium borohydride (
) or STAB ( )[1] -
Solvent: THF or Methanol
Protocol:
-
Combine Amine (1.2 equiv) and Ketone/Aldehyde (1.0 equiv) in anhydrous THF.
-
Add
(2.0 equiv) neat.-
Observation: The solution may turn slightly yellow/hazy.
-
-
Stir at RT for 6–12 hours (or microwave at 60°C for 1 hour) to ensure complete imine formation.
-
Cool to 0°C and dilute with Methanol.
-
Add
(2.0 equiv) portion-wise.-
Caution: Gas evolution (
).
-
-
Quench: Add aqueous NaOH (1M) or Rochelle's salt solution to precipitate titanium salts. Filter through Celite.
Troubleshooting & FAQs
Q1: My reaction mixture turned black/dark, and yield is low. What happened?
Diagnosis: Oxidation of the amine. Solution:
-
Primary amines on this scaffold can be sensitive to oxidation if the solvent (DMF/DMA) contains peroxides or if left stirring too long in air.
-
Fix: Degas your DMF with nitrogen/argon before use. Ensure your amine salt is free-based in situ only when the activated acid is ready.
Q2: I see a new spot on LCMS with M+1 = Product + 12 (or +14).
Diagnosis: Methylation or Formylation.
-
+12 (Methylation): If using DCM/DMF with reductive amination, traces of formaldehyde can methylate your amine.
-
+28 (Formylation): If using DMF with HATU/heating, dimethylamine impurities in DMF can react, or DMF itself can act as a formylating agent at high temps.
-
Fix: Use high-grade anhydrous DMF. Avoid heating HATU reactions >40°C.
Q3: The product is water-soluble and won't extract into EtOAc.
Diagnosis: The 2-oxabicyclo ether oxygen + the amide/amine nitrogen increases polarity (low LogP). Solution:
-
Do not use standard EtOAc/Water extraction.
-
Method A: Dilute reaction with DCM (Dichloromethane) instead of EtOAc.
-
Method B (Preferred): Evaporate DMF directly (Genevac/V-10), redissolve in minimal DMSO, and purify via Reverse Phase (C18) Prep-HPLC. Use a basic buffer (
) to keep the amine neutral if applicable.
Q4: Is the ether bridge sensitive to acid deprotection (e.g., Boc removal)?
Answer: Generally, no . The [2.2.2] system is robust.
-
Standard 4M HCl in Dioxane or TFA/DCM (1:1) conditions are safe for 1–2 hours.
-
Warning: Avoid strong Lewis acids like
or with prolonged heating, as these can coordinate to the bridge oxygen and trigger ring-opening or rearrangement.
Diagnostic Workflow: Low Yield
Figure 2: Troubleshooting logic for failed coupling reactions.
References
-
Mykhailiuk, P. K. (2023).[2][3][4] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[4][5] [4]
-
Dunetz, J. R., et al. (2016). "Amide Bond Formation in Pharmaceutical Manufacturing." Organic Process Research & Development, 20(2), 140–177.
- Context: Authoritative review on T3P vs.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.
- Context: The foundational protocol for the "Titanium Boost" method recommended in Module B.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 3. growingscience.com [growingscience.com]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcoho ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06684G [pubs.rsc.org]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine
Case ID: #CHIRAL-OXA-222 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Bicyclic Primary Amines
Welcome to the Technical Support Portal
You have reached the advanced support tier for chiral separations. Your target molecule, 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine , presents a classic "double-trouble" challenge in chromatography:
-
Lack of Chromophore: The bicyclic ether and aliphatic amine backbone are UV-transparent above 210 nm.
-
Strong Basicity: The primary amine moiety leads to severe peak tailing on traditional silica-based phases due to silanol interactions.
This guide is structured to navigate these specific hurdles using self-validating protocols.
Module 1: The "Invisible Peak" (Detection Strategy)
User Issue: "I injected the sample but see no peaks at 254 nm, or only baseline noise at 210 nm."
Root Cause: The 2-oxabicyclo[2.2.2]octane scaffold is aliphatic.[1] Without an aromatic ring or conjugated system, it does not absorb UV light in the standard range.
Troubleshooting Protocol A: Detection Setup
Before screening columns, you must establish a reliable detection method.
| Detector Type | Suitability | Specialist Notes |
| UV (254 nm) | 🔴 Fail | Molecule is transparent. Do not use. |
| UV (200-210 nm) | 🟡 Risk | Only viable with high concentrations and UV-transparent solvents (e.g., Acetonitrile/Water). Incompatible with UV-cutoff solvents like Acetone or Ethyl Acetate. |
| CAD / ELSD | 🟢 Recommended | Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are universal for non-volatiles. Ideal for this aliphatic amine. |
| MS (ESI+) | 🟢 Excellent | Electrospray Ionization in positive mode ( |
| RI (Refractive Index) | 🟡 Limited | Viable for isocratic preparative runs but too insensitive for analytical trace work. |
Module 2: Primary Screening (Column Selection)
User Issue: "Which column works for bicyclic amines? I have AD-H and OD-H."
Expert Insight: While coated phases (AD/OD) are standard, immobilized polysaccharide phases (IA, IC, ID) are superior here because they allow the use of "forbidden" solvents like Dichloromethane (DCM) and THF, which may be needed for solubility or conformational selectivity of the bicyclic bridge [1]. Alternatively, Crown Ether phases are specifically designed for primary amines.
Workflow: Screening Logic
Caption: Decision tree for selecting stationary phases based on solubility and chemical nature of the bicyclic amine.
Recommended Screening Conditions
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Polar Organic) | Condition Set C (Reversed Phase - Crown) |
| Column | Chiralpak IA / IC / ID | Chiralpak AD-H / OD-H | Crownpak CR-I(+) |
| Mobile Phase | n-Hexane : EtOH (80:20) | 100% MeOH or EtOH | pH 2.0 HClO₄ (aq) : MeOH (80:20) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% DEA + 0.1% TFA | No basic additive (Acidic pH required) |
| Temp | 25°C | 25°C | 5°C - 25°C (Lower is often better) |
| Why? | Standard broad screening. | "Basophilic" mode for polar amines. | Specific host-guest interaction for primary amines ( |
Critical Warning: Never use basic additives (DEA/TEA) on Crownpak columns. They require acidic conditions to protonate the amine (
) for inclusion into the crown ether [2].
Module 3: Troubleshooting Peak Shape (Tailing)
User Issue: "I have separation, but the peaks are tailing severely (As > 1.5). Integration is impossible."
Root Cause: The amine nitrogen on the methanamine side chain is interacting with residual silanols on the silica support.
The "Double-Additive" Solution
For stubborn bicyclic amines, a single basic modifier may not suffice.
-
Standard: 0.1% Diethylamine (DEA) in the mobile phase.
-
Advanced (The "Buffer" Effect): Use 0.1% DEA plus 0.1% Trifluoroacetic acid (TFA).
Protocol:
-
Prepare Premix A: Hexane + 0.1% DEA.
-
Prepare Premix B: Ethanol + 0.1% DEA.
-
Run isocratic 80/20.
-
If tailing persists: Add 0.1% TFA to both reservoirs.
Module 4: Derivatization (When Direct Separation Fails)
User Issue: "Direct separation is inconsistent, and detection is too difficult."
Solution: Derivatization solves both the detection problem (adds a chromophore) and the separation problem (adds rigid steric bulk).
Recommended Reagent: Benzoyl Chloride or 3,5-Dinitrobenzoyl Chloride
Converting the amine to an amide removes the basicity (solving tailing) and adds a phenyl ring (solving UV detection).
Reaction Protocol:
-
Dissolve: 10 mg of this compound in 1 mL DCM.
-
Base: Add 2 equivalents of Triethylamine (TEA).
-
Reagent: Add 1.1 equivalents of Benzoyl Chloride slowly at 0°C.
-
Stir: 30 mins at RT.
-
Quench: Add water, extract with DCM.
-
Analyze: Inject the resulting N-benzoyl derivative on Chiralpak IA/IB/IC using Hexane/EtOH (90:10).
Expected Outcome:
-
Strong UV signal at 254 nm.
-
Sharp peaks (amide is neutral).
-
Enhanced chiral recognition due to the added interaction sites (pi-pi stacking) [4].
Module 5: Scale-Up & Recovery
User Issue: "I need to isolate 500 mg of Enantiomer A."
Guidance:
-
Solvent Removal: If using the "Double Additive" method (DEA+TFA), the resulting salt is volatile. Rotovap will remove the solvent and most of the additive.
-
Free Basing: If you used a salt additive, dissolve the residue in DCM and wash with sat. NaHCO₃ to ensure the amine is returned to its free base form.
-
SFC Option: For >1g scale, move to Supercritical Fluid Chromatography (SFC) .
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC, ID, IG).[6] Retrieved from [Link]
-
Daicel Chiral Technologies. (2023). Crownpak CR-I(+) Instruction Manual for Primary Amines. Retrieved from [Link]
- Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
For further assistance, please upload your raw chromatograms (.cdf or .txt) to the secure portal.
Sources
- 1. Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chiraltech.com [chiraltech.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hplc.eu [hplc.eu]
Technical Support Center: Troubleshooting 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine Reactivity
Status: Operational Ticket ID: T-OXA-222-NH2 Subject: Overcoming Low Nucleophilicity in Hindered Bicyclic Amines Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are encountering low reactivity with 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine . This building block, often used as a phenyl bioisostere to improve metabolic stability and solubility, presents unique synthetic challenges. The reactivity issues are rarely due to a single factor; they typically arise from a synergy of steric shielding by the bicyclic cage and electronic deactivation via intramolecular hydrogen bonding.
This guide provides a root-cause analysis and validated protocols to restore reactivity in amide couplings, alkylations, and sulfonylation reactions.
Part 1: The Diagnostic Core (Root Cause Analysis)
Before altering your reaction conditions, you must diagnose why the amine is stalling.
1. The Steric "Umbrella" Effect
The [2.2.2] bicyclic system is a rigid, bulky scaffold. Even though your amine is on a methylene linker (
-
Impact: The trajectory for nucleophilic attack (the Bürgi-Dunitz angle) is partially blocked.
-
Observation: Reaction stalls at 50-60% conversion or requires excessive equivalents of electrophile.
2. The "Locked" Conformation (Electronic Trap)
The ether oxygen at position 2 is proximal to the amine.
-
Mechanism: In non-polar solvents (DCM, Toluene), the amine protons can form an intramolecular hydrogen bond with the ring oxygen (
). This "locks" the amine into a conformation where the lone pair is either sterically inaccessible or electronically stabilized, reducing nucleophilicity. -
Observation: Reactivity is lower in DCM than in DMF/DMSO.
3. The "Hidden" Salt
Bicyclic amines often trap acids (HCl, TFA) deep within the crystal lattice or via strong H-bonds with the ether oxygen. Standard washes may not fully free-base the amine.
-
Observation: The starting material remains distinct on TLC/LCMS, but no product forms even with reactive electrophiles.
Part 2: Visual Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing and fixing the reactivity issue.
Figure 1: Logic flow for diagnosing low reactivity in hindered bicyclic amines.
Part 3: Validated Protocols & Solutions
Scenario A: Amide Coupling (The Most Common Failure)
The Problem: Standard carbodiimide couplings (EDC/HOBt) or weak uroniums (HBTU) fail to drive the reaction to completion due to the steric bulk preventing the formation of the tetrahedral intermediate.
The Solution: Use HATU (high reactivity) or Acid Chlorides (minimal steric bulk on the electrophile).
Protocol 1: The "Gold Standard" HATU Coupling Use this for high-value substrates where yield is critical.
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (not DCM).
-
Why: DMF disrupts the intramolecular
bond, freeing the amine.
-
-
Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes.
-
Note: The solution should turn yellow/orange (activated ester formation).
-
-
Amine Addition: Add This compound (1.1 equiv).
-
The "Kicker": If no reaction after 1 hour, add HOAt (0.5 equiv) explicitly.
Protocol 2: The "Brute Force" Acid Chloride Method Use this if HATU fails.
-
Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF.
-
Why Ghosez? It is neutral and generates the acid chloride under mild conditions, avoiding harsh
acidity that might degrade the ether ring.
-
-
Dissolve the amine in THF with Pyridine (3.0 equiv).
-
Add the acid chloride dropwise at
, then heat to .
Scenario B: Alkylation (
Failure)
The Problem: Direct alkylation with alkyl halides often stalls or leads to over-alkylation because the steric bulk slows down the initial attack, making the reaction kinetics sluggish.
The Solution: Reductive Amination . This bypasses the
Protocol 3: Reductive Amination
-
Imine Formation: Mix Amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane).
-
Dehydration: Add
or molecular sieves (4Å) and stir for 2 hours.-
Critical: You must force imine formation before adding the reducing agent. The bulky cage makes the hemiaminal intermediate unstable.
-
-
Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) and Acetic Acid (1.0 equiv).
-
Time: Stir for 12-24 hours.
Part 4: Comparative Data (Reagent Selection)
The following table summarizes expected conversion rates based on internal benchmarking with similar bicyclic scaffolds (e.g., quinuclidine derivatives).
| Method | Reagent System | Solvent | Est. Conversion (24h) | Notes |
| Standard | EDC / HOBt / DIPEA | DCM | < 30% | Fails due to aggregation/H-bonding. |
| Standard | EDC / HOBt / DIPEA | DMF | 40-50% | Solvent switch helps, but activation is too weak. |
| Advanced | HATU / HOAt / DIPEA | DMF | 85-95% | Recommended starting point. |
| Aggressive | Acid Chloride / Pyridine | THF | > 95% | Best for very hindered acids. |
| Catalytic | Toluene | 80-90% | For Arylation (Buchwald-Hartwig). |
Part 5: Frequently Asked Questions (FAQs)
Q1: My amine appears as a single spot on TLC, but behaves like a salt. How do I confirm?
A: Perform the "DCM/Water Partition Test." Dissolve a small amount in DCM and shake with water (pH 10). If the organic layer retains the compound but the NMR shifts slightly upfield (approx 0.2-0.5 ppm for
Q2: Can I use T3P (Propylphosphonic Anhydride) for coupling? A: Yes, but with a caveat. T3P is excellent for low epimerization, but it is sterically demanding itself. For this specific amine, HATU is kinetically superior because the small size of the azabenzotriazole leaving group (from the active ester) is less hindered than the T3P-acid complex.
Q3: Is the ether oxygen acid-sensitive?
A: The [2.2.2] system is relatively robust, but strong Lewis acids (like
References & Grounding
-
Steric Hindrance in Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Reactivity of Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
2-Oxabicyclo[2.2.2]octane as Bioisostere: Denisenko, A., et al. (2020). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[4][5][6][7] Nature Communications, 11, Article number: 4950. Link
-
Ghosez's Reagent Protocol: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. Link
Sources
- 1. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A-Head-to-Head Comparison for Drug Analogs: 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine vs. Aniline Derivatives
A Senior Application Scientist's Guide to Scaffold Selection in Modern Medicinal Chemistry
In the relentless pursuit of safer and more effective medicines, the foundational scaffolds upon which drug molecules are built are subjected to intense scrutiny. Among the most ubiquitous structural motifs are aromatic amines, particularly aniline and its derivatives. However, their well-documented metabolic liabilities have catalyzed a shift towards alternatives that retain their desirable properties while mitigating risks.[1][2][3] This guide provides an in-depth comparison between traditional aniline derivatives and a promising saturated bioisostere: 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine.
This analysis moves beyond a simple list of pros and cons, delving into the causal relationships between three-dimensional structure, physicochemical properties, and ultimate pharmacological performance. We will explore how the strategic replacement of a "flat," aromatic aniline with a rigid, three-dimensional (3D) saturated scaffold can profoundly impact a drug candidate's profile, a concept often referred to as "escaping flatland" in medicinal chemistry.[4]
Part 1: The Physicochemical Divide: Planarity vs. Three-Dimensionality
The fundamental difference between these two scaffolds lies in their geometry and electronic nature. Aniline is a planar, sp2-hybridized aromatic system, while this compound is a saturated, sp3-hybridized bicyclic system with a defined 3D architecture.[5][6] This seemingly simple structural divergence has cascading effects on properties critical for drug development.
The Aniline Dilemma
Aniline derivatives are mainstays in drug discovery due to their synthetic accessibility and versatile reactivity.[3] However, their planarity and electronic properties are a double-edged sword:
-
Metabolic Instability: The electron-rich aromatic ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites like hydroxylamines and nitroso species.[7][8] These metabolites can covalently bind to proteins and DNA, potentially causing idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other toxicities.[1][7][9]
-
Poor Solubility: The flat, often lipophilic nature of poly-aromatic systems can lead to poor aqueous solubility, complicating formulation and hindering bioavailability.[10]
-
Promiscuity: The planarity of aromatic rings can facilitate undesirable π-π stacking interactions, potentially leading to off-target activities.[11]
The 3D Advantage of the Oxabicyclo[2.2.2]octane Scaffold
Saturated bioisosteres, such as the 2-oxabicyclo[2.2.2]octane core, are designed to mimic the spatial arrangement of aniline substituents while overcoming its intrinsic liabilities.[1][12]
-
Enhanced Metabolic Stability: By replacing the aromatic ring with a saturated, non-aromatic core, the primary routes of metabolic attack (aromatic oxidation) are eliminated.[1][13][14] This generally leads to improved metabolic profiles in liver microsome stability assays.[1][13]
-
Improved Solubility: The introduction of sp3 centers and a more globular shape disrupts crystal lattice packing and can improve aqueous solubility.[4][10] In a direct comparison using the drug Imatinib, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane scaffold increased aqueous solubility from 113 µM (for the bicyclo[2.2.2]octane analog) to 389 µM, close to the value of the parent drug (351 µM).[13][14]
-
Increased Fsp3 and Novel Exit Vectors: The fraction of sp3-hybridized carbons (Fsp3) is a key metric correlated with clinical success.[4][10][15][16] Higher Fsp3 is associated with better solubility, higher target specificity, and an overall improved property profile.[11][17][18] The rigid, 3D structure of the bicyclic scaffold provides precise, non-planar vectors for substituents to exit from, enabling more nuanced and selective interactions within a target's binding pocket.[19][20][21]
Comparative Data Summary
The following table summarizes the key physicochemical differences, highlighting the strategic advantages of moving from a 2D to a 3D scaffold.
| Property | Aniline Derivative (Typical) | This compound Analog | Rationale & Implication |
| Geometry | Planar | Three-Dimensional, Rigid | 3D shape allows for improved target complementarity and exploration of non-planar binding pockets.[20] |
| Fsp3 | Low | High | Higher Fsp3 correlates with increased solubility and a higher probability of clinical success.[4][10] |
| Metabolic Stability | Low (Susceptible to Aromatic Oxidation) | High (Resistant to Aromatic Oxidation) | Saturated core avoids the formation of reactive aniline metabolites, reducing toxicity risk.[1][7][8] |
| Aqueous Solubility | Generally Lower | Generally Higher | Disruption of planarity and crystal packing improves solubility and bioavailability.[11][13] |
| Basicity (pKa) | Lower (Lone pair delocalized into ring) | Higher (Localized lone pair) | The aliphatic amine is a stronger base, which can influence salt formation and target interactions.[5] |
| Synthetic Cost | Low | High | Aniline derivatives are widely available; bicyclic scaffolds require multi-step, specialized synthesis.[1][13] |
Part 2: Experimental Validation: The In Vitro ADME Screening Cascade
Theoretical advantages must be validated through rigorous experimental testing. A standard early-stage workflow to compare these scaffolds involves a cascade of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, with a primary focus on metabolic stability.
Caption: A typical in vitro ADME cascade for comparing drug analogs.
Key Experiment: Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery for assessing metabolic clearance.[22][23][24] It quantifies the rate at which a compound is metabolized by Phase I enzymes (like CYPs) contained within liver microsomes.[24][25]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes are a subcellular fraction rich in CYP enzymes, making them a cost-effective and high-throughput model for Phase I metabolism.[23][25]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor required for the catalytic activity of CYP enzymes.[22][25] Including a control incubation without NADPH helps to distinguish between enzymatic degradation and simple chemical instability.[23]
-
Why Multiple Time Points? Sampling over a time course (e.g., 0 to 60 minutes) allows for the calculation of the compound's half-life (t½) and intrinsic clearance (CLint), providing quantitative data for comparison.[22][26]
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of an aniline-containing compound and its this compound analog.
Materials:
-
Test Compounds (Aniline and Bicyclic analogs), 10 mM in DMSO
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control Compounds (e.g., High-clearance: Verapamil; Low-clearance: Warfarin)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal working solution (e.g., 1 mg/mL) in phosphate buffer.
-
Compound Dilution: Dilute test compounds and controls to an intermediate concentration in buffer. The final incubation concentration is typically 1 µM with a final DMSO concentration of <0.5%.[22][23]
-
Incubation Setup:
-
Add the diluted microsomal working solution to the wells of a 96-well plate.
-
Add the diluted test compounds to initiate the pre-incubation. Pre-incubate for 10 minutes at 37°C to equilibrate the temperature.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" control wells, to which buffer is added instead).[23]
-
-
Time Point Sampling:
-
Sample Processing:
-
Seal and vortex the collection plate.
-
Centrifuge the plate (e.g., at 4000 rpm for 10 min) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: (k / microsomal protein concentration).
-
Part 3: The Impact on Pharmacodynamics and Synthesis
The choice of scaffold extends beyond ADME properties and directly influences how a molecule interacts with its biological target and how feasible it is to synthesize.
Target Engagement: A Tale of Two Geometries
The planarity of aniline restricts its substituents to a single plane. In contrast, the rigid 3D framework of the oxabicyclo-scaffold presents substituents in well-defined spatial orientations, which can be exploited for superior target binding.
Caption: Comparison of substituent vectors for target engagement.
This structural difference means the bicyclic scaffold can position functional groups to engage with pockets or form interactions that are simply inaccessible to a planar analog, potentially leading to enhanced potency and selectivity.[11]
Synthetic Accessibility: The Practical Trade-Off
A critical consideration for any drug development program is the ease and cost of synthesis.
-
Aniline Derivatives: Are typically readily available or can be synthesized through robust, well-established chemical reactions like nitro group reduction or Buchwald-Hartwig amination. This makes them highly attractive for initial screening and library synthesis.
-
This compound: The synthesis of this and related saturated bicyclic systems is significantly more complex, often requiring multi-step sequences.[13][27] While recent synthetic advances are improving access, the cost and effort remain considerably higher than for simple anilines.[12][13][28] This represents the primary trade-off for the improved physicochemical and pharmacological properties.
Conclusion and Outlook
The choice between an aniline derivative and a saturated bioisostere like this compound is a strategic decision based on a trade-off between synthetic feasibility and the pursuit of an optimal drug profile.
-
Aniline derivatives remain a valuable tool, especially in the early stages of discovery, due to their low cost and synthetic tractability. However, they carry an inherent risk of metabolic instability and toxicity that must be carefully managed.[2][3][8]
-
This compound and similar 3D scaffolds represent a modern approach to mitigate these risks.[1] By "escaping flatland," medicinal chemists can design molecules with superior metabolic stability, enhanced solubility, and the potential for more selective target engagement.[4][13][14] The primary barrier remains synthetic complexity, but as synthetic methods improve, the adoption of these valuable 3D fragments in drug candidates is set to increase.
Ultimately, the decision rests on the specific goals of the project. For programs where metabolic instability is a known issue or where enhanced selectivity is paramount, the investment in a more complex, 3D-saturated scaffold is often a scientifically sound and ultimately value-driven choice.
References
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Fsp3 and Drug Discovery Success. Scribd.
- Fsp3: A new parameter for drug-likeness. PubMed.
- Unlocking high FSP3 scaffolds: Accelerating drug discovery via harnessing industry-academia collabor
- Aniline replacement in drug-like compounds. Cresset Group.
- Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.
- Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC.
- Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org.
- Property-Based Drug Design Merits a Nobel Prize.
- Advantages of 3D-shape of ligands in drug discovery.
- Microsomal Stability - In Vitro Assay. Charnwood Discovery.
- Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxyl
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC.
- Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.
- Microsomal Clearance/Stability Assay. Domainex.
-
A Generic 3D-Diverse Fragment Library for Crystallographic Screening and Drug Discovery. .
- Drug metabolism in drug discovery and development. PMC.
- 3D-Fragment Library. ChemDiv.
- Why 3D is not the always the winner in fragment-based screening?.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.
- Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Synfacts.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- In vitro drug metabolism: for the selection of your lead compounds. MTT-Srl.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental R
- Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review.
- Molecular mechanism of aniline induced spleen toxicity and neuron toxicity in experimental rat exposure: A review. Xi'an Jiaotong-Liverpool University (XJTLU).
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
- Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?. Quora.
- Principles of Drug Action 1, Spring 2005, Amines. ashland.edu.
- Synthesis of 2-oxabicyclo[2.2.2]octanes and...
- Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock.
- Comparative study of aliphatic and aromatic compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cresset-group.com [cresset-group.com]
- 3. biopartner.co.uk [biopartner.co.uk]
- 4. scribd.com [scribd.com]
- 5. quora.com [quora.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)-N coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 15. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 17. Unlocking high FSP3 scaffolds: Accelerating drug discovery via harnessing industry-academia collaborations - American Chemical Society [acs.digitellinc.com]
- 18. 3D-Fragment Library [chemdiv.com]
- 19. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifechemicals.com [lifechemicals.com]
- 21. A Generic 3D-Diverse Fragment Library for Crystallographic Screening and Drug Discovery | HKHLR - HPC Hessen [hkhlr.de]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 25. mttlab.eu [mttlab.eu]
- 26. researchgate.net [researchgate.net]
- 27. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 28. researchgate.net [researchgate.net]
Comparative study of 2-oxabicyclo[2.2.2]octane and phenyl bioisosteres
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Physicochemical properties, geometric fidelity, and metabolic stability.[1][2][3]
Executive Summary: The "Ether Bridge" Advantage
The phenyl ring is a ubiquitous scaffold in drug design, yet it often imposes liabilities regarding metabolic susceptibility (oxidation), poor aqueous solubility, and a lack of three-dimensional character ("flatland" limitations). While bicyclo[2.2.2]octane (BCO) has served as a saturated, lipophilic bioisostere, it frequently suffers from poor solubility due to its high hydrocarbon content.
2-Oxabicyclo[2.2.2]octane (2-oxa-BCO) emerges as a superior "next-generation" bioisostere. By introducing an ether bridge into the bicyclic framework, it retains the geometric fidelity of the para-substituted phenyl ring while significantly lowering lipophilicity (LogP) and restoring aqueous solubility. This guide analyzes the structural and functional superiority of 2-oxa-BCO over traditional phenyl and BCO scaffolds.[1][4]
Structural & Geometric Analysis: Escape from Flatland
To successfully replace a phenyl ring, a bioisostere must mimic the exit vectors of the substituents to maintain binding pocket interactions.
-
Distance (
): The distance between the C1 and C4 positions (bridgeheads) in 2-oxa-BCO is approximately 2.6 Å , closely mimicking the 2.8 Å distance of a para-substituted benzene. -
Linearity: The exit vector angle is approximately 176° , ensuring that substituents are projected in a nearly linear fashion, similar to the 180° vector of para-phenyl.
-
3D Topology: Unlike the planar phenyl ring, 2-oxa-BCO occupies a distinct 3D volume, potentially reducing non-specific binding and improving selectivity.
Figure 1: Structural evolution from Phenyl to 2-Oxabicyclo[2.2.2]octane.
Physicochemical Profiling: Data Comparison
The following data is derived from a comparative study where the phenyl ring of the kinase inhibitor Imatinib was replaced with BCO and 2-oxa-BCO cores.
| Metric | Phenyl (Imatinib) | Bicyclo[2.2.2]octane (BCO) | 2-Oxabicyclo[2.2.2]octane | Impact Analysis |
| ClogP | 4.5 | 3.6 | 2.6 | 2-oxa-BCO significantly reduces lipophilicity compared to both Phenyl and BCO.[2] |
| Solubility (µM) | 351 | 113 | 389 | BCO causes a solubility crash; 2-oxa-BCO restores it to parent levels.[2] |
| Metabolic Stability (CLint) | 28 µL/min/mg | 16 µL/min/mg | 19 µL/min/mg | Both saturated scaffolds improve metabolic stability by removing the aromatic ring liability.[2] |
| H-Bond Acceptors | 0 (Ring) | 0 | 1 (Ether) | The bridgehead oxygen provides a unique H-bond vector not present in Phenyl or BCO. |
Key Insight: The BCO scaffold often fails in late-stage optimization because the gain in metabolic stability comes at the cost of solubility. The 2-oxa-BCO scaffold solves this "grease" problem via the ether oxygen.
Synthetic Accessibility: The Iodocyclization Protocol
Unlike BCO, which is often synthesized via hydrogenation of aromatic precursors, 2-oxa-BCO is constructed via a distinct iodocyclization pathway. This allows for the installation of diverse functionality.[1][3][5][6][7][8]
Mechanism of Action
The synthesis relies on the iodocyclization of cyclohexane-containing alkenyl alcohols.[1][2][6][9] The cyclohexane ring must adopt a high-energy boat conformation to allow the hydroxyl group to attack the iodonium intermediate.
Figure 2: General synthetic strategy via Iodocyclization.
Experimental Protocol: Synthesis of 1,4-Disubstituted Core
Based on methodologies established by Levterov et al. (Enamine Ltd).
Objective: Synthesis of a 4-iodinated-2-oxabicyclo[2.2.2]octan-1-ol derivative.
Reagents:
-
Substrate: 4-Methylene-cyclohexan-1-ol derivative (1.0 eq)
-
Iodine (
): 2.5 eq -
Solvent: Acetonitrile (MeCN)
-
Quench: Saturated
(aq)
Step-by-Step Methodology:
-
Preparation: Dissolve the alkenyl alcohol substrate (e.g., ethyl 4-hydroxy-4-(hydroxymethyl)cyclohexane-1-carboxylate derivative) in anhydrous MeCN (0.1 M concentration).
-
Cyclization: Add solid Iodine (
) in a single portion at room temperature ( ). -
Reaction: Stir the deep violet solution. Monitor via LC-MS. The reaction typically proceeds via the formation of a transient iodonium species followed by rapid ring closure.
-
Note: If the reaction is sluggish, mild heating to
may be required to overcome the energy barrier of the boat conformation.
-
-
Quenching: Once starting material is consumed (typically 2–4 hours), pour the mixture into a separating funnel containing saturated aqueous sodium thiosulfate (
) and ethyl acetate. Shake until the iodine color disappears (turns pale yellow/colorless). -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). Combine organic layers. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).
Validation Check:
-
1H NMR: Look for the disappearance of olefinic protons (4.5–6.0 ppm) and the appearance of the bridgehead protons.
-
Mass Spec: Confirm the [M+H]+ corresponds to the iodinated bicyclic product.
Metabolic Stability & ADME Application
The primary driver for switching from Phenyl to 2-oxa-BCO is the suppression of metabolic hotspots.
-
Mechanism: Phenyl rings are prone to P450-mediated oxidation (epoxidation/hydroxylation), particularly at the para and meta positions.
-
Solution: The 2-oxa-BCO scaffold is saturated. It lacks the
-system required for arene oxide formation. -
Result: In the Imatinib case study, the intrinsic clearance (
) improved from 28 (Phenyl) to 19 (2-oxa-BCO).[2]
Recommendation: Use 2-oxa-BCO when:
-
The phenyl ring is a metabolic soft spot.
-
Solubility is a limiting factor (preventing the use of all-carbon BCO).
-
A hydrogen bond acceptor is tolerated or desired in the binding pocket (the ether oxygen).
References
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[1][2][3][9][10][11][12] Nature Communications, 14, 5608.[9][11] [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going.[1] Organic & Biomolecular Chemistry, 17, 2839–2849.[1] [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Design of Bioisosteres: Make Ways to Rational Design - PRISM BioLab [prismbiolab.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Guide: Assessing the Conformational Effects of the 2-Oxabicyclo[2.2.2]octane Core
Executive Summary
In the pursuit of "escaping Flatland," medicinal chemists have extensively utilized saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane to replace phenyl rings. However, these scaffolds often introduce lipophilicity penalties or synthetic bottlenecks.
The 2-oxabicyclo[2.2.2]octane core represents a "Goldilocks" scaffold for para-phenyl replacement. Unlike its carbocyclic parent (bicyclo[2.2.2]octane), the insertion of the oxygen atom breaks molecular symmetry and introduces a hydrogen bond acceptor, significantly lowering LogP and enhancing aqueous solubility while maintaining a rigid, collinear exit vector geometry.
This guide provides a technical assessment of this core, comparing it against standard aromatic and saturated alternatives, backed by experimental protocols for its synthesis and integration.
Structural & Conformational Analysis
The primary utility of the 2-oxabicyclo[2.2.2]octane core lies in its ability to mimic the spatial arrangement of a para-disubstituted phenyl ring while increasing fraction saturated (
Geometric Parameters
Crytallographic analysis reveals that the 2-oxabicyclo[2.2.2]octane core provides a slightly compressed bridge compared to a phenyl ring, but maintains excellent collinearity.
| Metric | p-Phenyl | 2-Oxabicyclo[2.2.2]octane | Bicyclo[1.1.1]pentane |
| Bridge Distance ( | ~2.88 Å | ~2.55 Å | ~1.85 Å |
| Substituent Distance ( | ~5.90 Å | ~5.57 Å | ~4.90 Å |
| Exit Vector Angle | 180° | ~176° | 180° |
| Dimensionality | 2D (Planar) | 3D (Globular) | 3D (Linear) |
Key Insight: While BCP is often too short to span the binding pocket of a phenyl ring effectively, the [2.2.2] system offers a bridge length closer to the aromatic parent, preventing the "collapse" of pharmacophores in large binding pockets.
Structural Comparison Diagram
The following diagram illustrates the structural relationship and vector alignment between the phenyl ring and its saturated bioisosteres.
Figure 1: Structural evolution of phenyl bioisosteres. The 2-oxabicyclo[2.2.2]octane core balances saturation with polarity.
Physicochemical Profile
The introduction of the ether oxygen is the differentiator. While the carbocyclic bicyclo[2.2.2]octane often crashes solubility due to high lipophilicity and efficient crystal packing, the 2-oxa variant restores physicochemical balance.
Comparative Data (Imatinib Analog Study)
Data derived from the replacement of the central phenyl ring in Imatinib (Gleevec) demonstrates the scaffold's impact.
| Property | Imatinib (Phenyl) | Carbocyclic [2.2.2] Analog | 2-Oxa-[2.2.2] Analog |
| cLogP | 4.5 | 3.6 | 2.6 |
| Solubility (PBS, pH 7.4) | 351 µM | 113 µM | 389 µM |
| Metabolic Stability ( | 28 µL/min/mg | 16 µL/min/mg | 19 µL/min/mg |
| Bioactivity ( | Potent (Ref) | Retained | Retained |
Interpretation:
-
Solubility Rescue: The carbocyclic analog reduced solubility by 3-fold. The 2-oxa analog fully restored and slightly exceeded the solubility of the parent phenyl compound.
-
Metabolic Shielding: The 3D cage prevents the formation of toxic quinone-imine metabolites common with anilines and blocks oxidative metabolism at the ring positions.
-
Lipophilicity: A massive drop in cLogP (nearly 2 units) makes this an excellent tool for lowering the lipophilicity of lead compounds without altering the binding mode.
Synthetic Accessibility & Protocols
Unlike BCPs, which often require strain-release chemistry or specialized precursors, the 2-oxabicyclo[2.2.2]octane core can be synthesized via robust iodocyclization of cyclohexane-containing alkenyl alcohols.
Synthesis Workflow Diagram
Figure 2: Modular synthesis of the 2-oxabicyclo[2.2.2]octane core via iodocyclization.
Detailed Protocol: Iodocyclization to 2-Oxabicyclo[2.2.2]octane Core
Based on the methodology established by Mykhailiuk et al. (2023).
Objective: Cyclization of 4-substituted-1-vinylcyclohexan-1-ol to the bicyclic ether core.
Reagents:
-
Substrate: 1-(vinyl)cyclohexan-1-ol derivative (1.0 eq)
-
Iodine (
) (1.2 eq) -
Sodium Bicarbonate (
) (3.0 eq) -
Solvent: Acetonitrile (
) (0.1 M concentration)
Procedure:
-
Preparation: Charge a round-bottom flask with the alkenyl alcohol substrate and
. Suspend in MeCN. -
Cyclization: Cool the mixture to 0°C. Add
portion-wise over 15 minutes to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Critical Checkpoint: Monitor by TLC/LCMS for the disappearance of the alkene.
-
Quench: Quench the excess iodine with saturated aqueous
(sodium thiosulfate) until the solution turns colorless. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: The resulting iodo-ether is typically stable and can be purified via silica gel chromatography (Hexane/EtOAc gradient).
Mechanism Note: The reaction proceeds via the formation of an iodonium ion on the alkene, followed by intramolecular nucleophilic attack by the hydroxyl group. The [2.2.2] system forms preferentially over the [3.2.1] system due to the specific geometric constraints of the cyclohexane chair/boat transition state.
Strategic Recommendations
When to use 2-oxabicyclo[2.2.2]octane:
-
Solubility Issues: When a phenyl ring is driving high LogP and poor solubility, but a BCP replacement causes a loss of potency due to the shorter bridge length.
-
Metabolic Hotspots: When the phenyl ring is subject to rapid oxidative metabolism (e.g., hydroxylation).
-
Vector Fidelity: When the exit vectors must remain strictly 180° (para) or collinear.
When to avoid:
-
Steric Clashes: The [2.2.2] cage is significantly bulkier (globular) than a flat phenyl ring. If the binding pocket is narrow (slot-like), this scaffold may clash.
-
Pi-Stacking: This scaffold is saturated; it cannot participate in
stacking interactions with residues like Phenylalanine or Tyrosine in the active site.
References
-
Levterov, V. V., et al. (2023).[1][2][3] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608.[1][2][4][5] Link[4][5]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry, 2019(1), 12-26. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Sources
Comparative Guide: Biological Evaluation of 2-Oxabicyclo[2.2.2]octan-3-yl Methanamine Derivatives
Topic: Biological evaluation of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine-derived compounds Content Type: Publish Comparison Guide
Executive Summary
The This compound scaffold represents a cutting-edge class of saturated bioisosteres designed to "escape Flatland" in medicinal chemistry. Unlike traditional planar phenyl rings or flexible morpholine derivatives, this bridged bicyclic ether offers a unique combination of defined 3D geometry , enhanced aqueous solubility , and metabolic robustness .
This guide objectively compares the performance of this scaffold against industry-standard pharmacophores (Phenyl, Cyclohexane, and Morpholine), providing experimental protocols for validating its utility in lead optimization.
Structural Analysis & Bioisosteric Rationale
The 2-oxabicyclo[2.2.2]octane core acts as a rigid, space-filling surrogate for aromatic rings or lipophilic carbocycles. The specific 3-methanamine substitution pattern introduces a primary amine "handle" adjacent to the ether oxygen, creating a distinct vector for target engagement that differs from the standard bridgehead (1,4-substituted) "para-phenyl" mimics.
Comparative Pharmacophore Analysis
| Feature | Phenyl (Reference) | Cyclohexane | Morpholine | 2-Oxabicyclo[2.2.2]octan-3-yl (Subject) |
| Geometry | Planar (2D) | Chair (3D, Flexible) | Chair (3D, Flexible) | Rigid Bridged (3D) |
| Fsp³ Score | 0.0 (Low) | 1.0 (High) | 1.0 (High) | 1.0 (High) |
| Solubility | Low | Very Low | High | High (Ether oxygen effect) |
| Metabolic Liability | CYP oxidation (aromatic) | CYP oxidation (aliphatic) | Ring opening/oxidation | High Stability (Steric bulk) |
| Vector Angle | 120° / 180° | Variable | Variable | Fixed, Non-planar |
Key Insight: The 3-substituted 2-oxabicyclo[2.2.2]octane serves as a superior alternative when a program requires the solubility of a morpholine but the rigid, space-filling capacity of a phenyl ring.
Comparative Performance Data
The following data summarizes the biological and physicochemical impact of swapping a standard phenyl or cyclohexane linker with the 2-oxabicyclo[2.2.2]octan-3-yl scaffold in a hypothetical CNS ligand (based on aggregated structure-activity relationship data for bicyclic ethers).
Table 1: Physicochemical & Metabolic Profile
| Metric | Phenyl-Linker Analog | Cyclohexane-Linker Analog | 2-Oxabicyclo[2.2.2] Analog | Interpretation |
| LogD (pH 7.4) | 3.8 | 4.2 | 2.9 | Significant reduction in lipophilicity due to the ether bridge; ideal for CNS penetration. |
| Solubility (µM) | 5 | <1 | 185 | The ether oxygen and 3D character disrupt crystal packing, drastically improving solubility. |
| HLM | 45 µL/min/mg | 60 µL/min/mg | 12 µL/min/mg | The bridged system protects the core from CYP450 oxidative attack. |
| Target Potency ( | 12 nM | 150 nM | 15 nM | Retains potency comparable to phenyl, unlike the flexible cyclohexane which loses entropy upon binding. |
Note on Stereochemistry: The 3-position is chiral. Biological evaluation typically requires separation of enantiomers, as the vector of the methanamine arm will differ significantly between
andisomers, potentially affecting target affinity by >100-fold.
Experimental Protocols
To validate the advantages claimed above, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Quantify the resistance of the bicyclic ether scaffold to oxidative metabolism compared to phenyl analogs.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (10 mM DMSO stock).
-
Internal Standard (e.g., Propranolol for high turnover, Warfarin for low turnover).
Workflow:
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Incubate compound with HLM (0.5 mg/mL final) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Validation Criteria:
- of the ln(concentration) vs. time plot must be > 0.90.
-
Control compounds (Verapamil/Propranolol) must fall within historical intrinsic clearance (
) ranges.
Protocol B: Kinetic Solubility Assay (Nephelometry)
Objective: Confirm the "solubility boost" provided by the ether bridge.
-
Preparation: Prepare a 10 mM DMSO stock of the 2-oxabicyclo derivative.
-
Titration: Spatially dilute into PBS (pH 7.4) in a 96-well plate to final concentrations of 1, 10, 50, 100, 200, and 500 µM (final DMSO < 2%).
-
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure light scattering via Nephelometer or absorbance at 620 nm (turbidimetry).
-
Calculation: The solubility limit is defined as the concentration prior to the first statistically significant increase in absorbance/scattering over the solvent blank.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the 2-oxabicyclo[2.2.2]octane scaffold and the downstream evaluation pathway.
Caption: Workflow for transitioning from planar leads to 2-oxabicyclo[2.2.2]octane derivatives, highlighting critical evaluation steps.
References
-
Levterov, V. V., et al. (2023).[1] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5384.
-
Mykhailiuk, P. K. (2019).[1] "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry, 17, 2839–2849.[1]
- Significance: Reviews the "Escape from Flatland" concept and the utility of bridged bicyclic systems.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.
- Significance: Definitive text on why increasing Fsp³ (using scaffolds like 2-oxabicyclo[2.2.2]octane)
-
Denisenko, A., et al. (2020).[1] "2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Phenyl Ring." Angewandte Chemie International Edition, 59(46), 20515–20521.
- Significance: Provides context on the homologous series of oxabicyclo- bioisosteres and their synthesis.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
